Neomenthoglycol
Description
Structure
3D Structure
Properties
CAS No. |
92471-23-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-9,11-12H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
LMXFTMYMHGYJEI-HLTSFMKQSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)(C)O |
physical_description |
Opaque white crystals; Minty, herbaceous, Eucalyptus-like aroma |
solubility |
Slightly soluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Neomenthoglycol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomenthoglycol, systematically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, and also commonly referred to as cis-p-Menthane-3,8-diol, is a naturally occurring bicyclic organic compound.[1] As a member of the terpenoid class, it is found in the essential oil of plants such as Corymbia citriodora (formerly Eucalyptus citriodora).[2] This compound is of significant interest in analytical chemistry as a high-purity standard for the identification and quantification of related p-menthane (B155814) derivatives in complex mixtures like essential oils.[3] Furthermore, its well-defined stereochemistry makes it a valuable chiral building block in organic synthesis. A primary application of this compound is as an active ingredient in insect repellents.[4] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visualization of its proposed mechanism of action as a repellent.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These parameters are crucial for its application in various scientific and commercial contexts, influencing its solubility, stability, and interaction with biological systems.
| Property | Value | Source(s) |
| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [3] |
| Synonyms | cis-p-Menthane-3,8-diol, Menthoglycol | |
| CAS Number | 3564-95-2 | |
| Molecular Formula | C₁₀H₂₀O₂ | |
| Molecular Weight | 172.27 g/mol | |
| Melting Point | 34.00 to 35.00 °C | |
| Boiling Point | 267.60 °C (estimated at 760 mm Hg) | |
| Water Solubility | 670.7 mg/L at 25 °C (estimated) | |
| logP (o/w) | 1.370 (estimated) | |
| Appearance | Colorless compound |
Spectroscopic Data Summary
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The expected key features in various spectroscopic techniques are outlined below.
| Technique | Key Features and Expected Chemical Shifts (δ) or Peaks |
| ¹H NMR | - Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm)- Singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm)- A doublet for the methyl group on the cyclohexane (B81311) ring (around δ 0.9 ppm)- A signal for the proton on the carbon bearing the secondary alcohol (around δ 3.5 ppm) |
| ¹³C NMR | - Signals for the ten carbon atoms, including methyl groups (δ 20-30 ppm)- Cyclohexane ring carbons (δ 20-50 ppm)- Carbon bearing the secondary alcohol (around δ 67 ppm)- Quaternary carbon of the isopropyl group (around δ 73 ppm) |
| Mass Spec. (MS) | - Expected molecular ion peak (M⁺) at m/z 172- Key fragmentation peaks corresponding to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. |
| Infrared (IR) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups- C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
Experimental Protocols
Synthesis and Purification Workflow
The general workflow for obtaining and purifying this compound from natural sources involves acid-catalyzed cyclization of citronellal (B1669106), a major component of C. citriodora oil, followed by purification and analysis.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Methodology for Synthesis
A common method for synthesizing p-menthane-3,8-diol, which includes this compound, is the acid-catalyzed hydration and cyclization of citronellal present in Corymbia citriodora essential oil.
-
Reaction Setup : Place 25 g of C. citriodora essential oil into a 250 ml two-necked flask equipped with a stirrer and condenser.
-
Acid Addition : Add a dilute aqueous solution of sulfuric acid. Optimal conditions have been reported with a 0.25% H₂SO₄ concentration.
-
Reaction Conditions : Vigorously stir the biphasic mixture at a controlled temperature. A temperature of 50°C for a reaction time of 5 hours has been shown to achieve high conversion efficiency and purity.
-
Workup : After the reaction is complete, neutralize the mixture. The organic layer is then separated.
-
Purification : The crude product, containing a mixture of p-menthane-3,8-diol isomers, can be purified using column chromatography on silica gel to isolate the specific stereoisomers, including this compound.
Methodology for Analysis
The analysis and quantification of this compound in a sample are typically performed using chromatographic techniques.
-
Sample Preparation : The essential oil or purified sample is diluted in a suitable organic solvent, such as hexane (B92381) or ethyl acetate.
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
Injection : An aliquot of the prepared sample is injected into the GC system.
-
Separation : The components are separated on a capillary column (e.g., HP-5MS) based on their boiling points and polarity. A typical temperature program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
-
Detection : The separated components are detected by a mass spectrometer, which provides both mass-to-charge ratio and fragmentation patterns, allowing for confident identification by comparison to spectral libraries and standards.
-
Proposed Mechanism of Action as an Insect Repellent
This compound (as p-Menthane-3,8-diol or PMD) is a highly effective, plant-based insect repellent. Its mechanism of action is believed to involve the disruption of an insect's sensory apparatus, primarily the olfactory system.
Caption: Proposed mechanism of action for insect repellency.
The repellent has a strong odor that is unpleasant to insects, creating a deterrent barrier. More specifically, it is thought to interfere with the insect's sensory receptors, confusing their ability to locate a host. This may occur by blocking the receptors that detect human kairomones (like 1-octen-3-ol (B46169) in sweat), effectively making the host "invisible" to the insect, or by activating other neural pathways that trigger an avoidance response. This dual action of masking host attractants and creating an aversive signal makes it a potent repellent.
References
An In-Depth Technical Guide to Neomenthoglycol (p-Menthane-3,8-diol)
For Researchers, Scientists, and Drug Development Professionals
Core Substance Identification and Properties
Neomenthoglycol (B13438), systematically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, and more commonly referred to as p-menthane-3,8-diol (B45773) (PMD), is a naturally occurring monoterpenoid diol. It is the active ingredient responsible for the potent insect repellent properties of oil of lemon eucalyptus, derived from the leaves of Corymbia citriodora. This guide provides a comprehensive overview of its chemical characteristics, synthesis, biological activity, and safety profile, tailored for a scientific audience.
Molecular Structure:

Table 1: Core Substance Properties
| Property | Value | Reference |
| CAS Number | 3564-95-2 | [1] |
| Molecular Formula | C10H20O2 | [1] |
| Molecular Weight | 172.27 g/mol | [2] |
| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol | [2] |
| Synonyms | p-Menthane-3,8-diol (PMD), cis-p-Menthane-3,8-diol | [1] |
| Appearance | Colorless solid | |
| Boiling Point | 267.60 °C (estimated) | |
| Solubility in Water | 670.7 mg/L at 25 °C (estimated) |
Synthesis and Purification
The primary route for the synthesis of this compound is the acid-catalyzed cyclization of citronellal (B1669106). This process can be tailored to favor the formation of the desired stereoisomers.
Experimental Protocol: Acid-Catalyzed Cyclization of Citronellal
This protocol describes the synthesis of p-menthane-3,8-diol from citronellal-rich essential oil, such as that from Eucalyptus citriodora.
Materials:
-
Citronellal-rich essential oil (e.g., from Eucalyptus citriodora)
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
n-Heptane
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
-
250 mL two-necked round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Freezer or cooling bath
Procedure:
-
Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and reflux condenser, combine 25 g of citronellal-rich essential oil with a 3:1 weight ratio of 0.25% aqueous sulfuric acid.
-
Reaction: Vigorously stir the biphasic mixture at 50°C for 5 to 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the citronellal is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic layer.
-
Washing: Wash the organic layer with deionized water to remove any residual acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of n-heptane and cool to -50°C for 20 hours to induce crystallization of p-menthane-3,8-diol.
-
Isolation: Isolate the purified crystals by filtration.
Experimental Workflow: Synthesis and Purification
References
The Natural Occurrence and Analysis of Neomenthoglycol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomenthoglycol, scientifically known as cis-p-menthane-3,8-diol, is a naturally occurring monoterpenoid diol. It is one of the stereoisomers of p-menthane-3,8-diol (B45773) (PMD), a compound that has garnered significant attention for its potent insect-repellent properties, often compared to the synthetic repellent DEET.[1] This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound, aimed at professionals in research, and drug development.
This compound is a colorless compound with a faint menthol-like odor.[2] Its molecular structure, characterized by a cyclohexane (B81311) ring with hydroxyl groups at positions 3 and 8, gives rise to eight possible stereoisomers.[1][2] The cis- and trans- isomers are the most significant, with research indicating that the cis- isomers, including this compound, may exhibit higher biological activity in some applications.
Natural Sources and Occurrence of this compound
This compound is found in the essential oils of a limited number of plants. The primary and most well-documented natural source is the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora).[3] While present, the concentration of total p-menthane-3,8-diol (a mixture of isomers including this compound) in the raw essential oil is typically low.
Other reported natural sources of p-menthane-3,8-diol include plants from the Litsea and Schisandra genera. However, detailed quantitative analysis specifying the proportion of the this compound isomer in these sources is not extensively documented in current literature.
It is important to note that the concentration of this compound in Corymbia citriodora leaves can increase as the leaves age. This is due to the natural cyclization of citronellal (B1669106), a major component of the essential oil, into a mixture of cis- and trans- isomers of p-menthane-3,8-diol. Consequently, commercial preparations of PMD-rich oil, often marketed as Oil of Lemon Eucalyptus (OLE), are typically produced by a refining process that enhances the conversion of citronellal to PMD, significantly increasing its concentration.
Quantitative Data on this compound and its Isomers
The following table summarizes the available quantitative data on the occurrence of p-menthane-3,8-diol in its primary natural source. It is critical to understand that these values typically represent the total concentration of all PMD isomers, of which this compound is a constituent.
| Natural Source | Part of Source | Compound | Concentration/Yield | Notes |
| Corymbia citriodora | Leaves (raw essential oil) | p-Menthane-3,8-diol (total isomers) | 1-2% | The raw, unrefined essential oil has a low concentration of PMD. |
| Corymbia citriodora | Air-dried leaves | p-Menthane-3,8-diol (total isomers) | Up to 0.32% (w/w) | Yield of the diol from the plant material. |
| Refined Oil of Lemon Eucalyptus (OLE) | Processed essential oil | p-Menthane-3,8-diol (total isomers) | Up to 70% | Concentration is significantly increased through the conversion of citronellal. |
Experimental Protocols
Extraction of Essential Oil from Corymbia citriodora Leaves
This protocol describes the extraction of the essential oil containing this compound from the leaves of Corymbia citriodora via steam distillation.
Materials and Equipment:
-
Fresh or air-dried leaves of Corymbia citriodora
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)
-
Distilled water
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass storage vials
Procedure:
-
Preparation of Plant Material: Weigh a known quantity of Corymbia citriodora leaves. The leaves can be used whole or coarsely chopped to increase the surface area for extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Fill the boiling flask with distilled water to approximately two-thirds of its volume. Place the prepared plant material into the biomass flask.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, volatilizing the essential oils.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and return to a liquid state. Collect the distillate, which will consist of an aqueous layer (hydrosol) and an upper layer of essential oil.
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Drying: Collect the essential oil layer and dry it by adding a small amount of anhydrous sodium sulfate. Swirl the mixture and then decant the dried oil into a clean, airtight glass vial for storage.
Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the extracted essential oil to identify and quantify this compound.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
-
This compound (cis-p-menthane-3,8-diol) analytical standard
-
Ethanol or other suitable solvent
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
GC vials
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., 1000 µg/mL in ethanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the extracted essential oil and dissolve it in a known volume of solvent in a volumetric flask. If necessary, filter the solution through a syringe filter to remove any particulate matter.
-
GC-MS Analysis:
-
Injection: Inject a known volume (e.g., 1 µL) of the prepared sample and each calibration standard into the GC-MS system.
-
Chromatographic Conditions: Set the GC oven temperature program to achieve separation of the components. A typical program might start at a low temperature (e.g., 60°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period. Set the injector and detector temperatures appropriately.
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the calibration curve to determine the concentration of this compound in the essential oil sample.
-
Separation of cis and trans Isomers
For studies requiring the isolated this compound isomer, separation from the trans-isomer can be achieved using column chromatography.
Materials and Equipment:
-
Glass chromatography column
-
Silica (B1680970) gel (for column chromatography)
-
Solvent system (e.g., n-hexane:ethyl acetate)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the chromatography column.
-
Sample Loading: Dissolve a known amount of the essential oil or PMD mixture in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. The different isomers will travel down the column at different rates.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or GC-MS) to identify the fractions containing the purified this compound (cis-isomer).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the isolated this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Corymbia citriodora.
Caption: Workflow for this compound extraction, analysis, and purification.
References
An In-depth Technical Guide to the Stereoisomers of p-Methane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of p-menthane-3,8-diol (B45773) (PMD), a naturally occurring monoterpenoid with significant application as an insect repellent. PMD is the active ingredient in oil of lemon eucalyptus and is considered a biopesticide alternative to synthetic repellents like DEET.[1][2] A thorough understanding of its stereochemistry is critical, as the biological activity of PMD is intrinsically linked to its molecular structure.[1]
Chemical Structure and Stereoisomerism
p-Menthane-3,8-diol is built on a p-menthane (B155814) backbone, which is a cyclohexane (B81311) ring substituted with a methyl group at position 1 and an isopropyl group at position 4.[1] The PMD structure is further functionalized with two hydroxyl groups, one on the cyclohexane ring at position 3 and the other on the isopropyl side chain at position 8.[1] The IUPAC name for this compound is 2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol.
The molecule possesses three chiral centers, which gives rise to 2³ or eight possible stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). A primary classification of these diastereomers is based on the relative orientation of the hydroxyl group at position 3 and the 2-hydroxypropan-2-yl group at position 1, leading to cis and trans isomers.
Below is a diagram illustrating the stereoisomeric relationships of p-menthane-3,8-diol.
Caption: Stereoisomeric relationships of p-Menthane-3,8-diol.
Quantitative Data of p-Menthane-3,8-diol Stereoisomers
The physical and spectroscopic properties of the p-menthane-3,8-diol isomers vary, which is critical for their separation and characterization. The following tables summarize key quantitative data for the cis and trans diastereomers.
Table 1: Physical Properties of p-Menthane-3,8-diol Isomers
| Property | cis-p-Menthane-3,8-diol | trans-p-Menthane-3,8-diol | General Mixture |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol | 172.26 g/mol | 172.26 g/mol |
| Melting Point (°C) | 67.5 - 68.0 | 82-83 | |
| Specific Rotation [α]D | +9.6 and -9.1 | ||
| Density (g/cm³) | 1.009 | ||
| Boiling Point (°C) | 267.6 at 760 mmHg | ||
| Flash Point (°C) | 120.7 | ||
| CAS Number | 3564-98-5 | 42822-86-6 |
Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.
Table 2: Spectroscopic Data for p-Menthane-3,8-diol Isomers
| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| (cis)-p-Menthane-3,8-diol | 0.87 (d, J=6.35 Hz, 3 H), 0.89 - 0.94 (m, 1 H), 1.05 (ddd, J=14.53, 12.70, 2.08 Hz, 1 H), 1.12 - 1.18 (m, 1 H) 1.22 (s, 3 H), 1.35 (s, 3 H), 1.63 - 1.75 (m, 2 H), 1.75 - 1.88 (m, 3 H), 3.14 (s, 1 H), 3.41 (br,s, 1 H), 4.40 (br,s, 1 H) | 20.21, 22.15, 25.52, 28.71, 28.86, 34.80, 42.44, 48.20, 67.96, 73.19 |
| (trans)-p-Menthane-3,8-diol | 21.93, 23.61, 27.00, 29.92, 31.31, 34.49, 44.41, 53.27, 72.83, 74.97 |
Experimental Protocols
The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal, a monoterpenoid aldehyde derived from the essential oil of Corymbia citriodora. The reaction conditions can be tuned to favor the formation of specific stereoisomers.
Synthesis of p-Menthane-3,8-diols from Citronellal
Objective: To synthesize a mixture of cis- and trans-p-menthane-3,8-diol from citronellal.
Materials:
-
Citronellal (95%)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Sodium bicarbonate (or other suitable base for neutralization)
-
Anhydrous magnesium sulfate (B86663) (or other drying agent)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Methodology:
-
Reactant Preparation: Citronellal is added to an aqueous solution containing a catalytic amount of acid. Sulfuric acid is commonly used. For the synthesis of (+)-cis-p-menthane-3,8-diol, R-Citronellal is added to a solution of sulfuric acid in a water and acetone mixture at -78 °C. One study optimized the reaction at 50°C for 5 hours with a weight ratio of 3:1 for 0.25% H₂SO₄ to essential oil to achieve a high PMD yield.
-
Reaction: The mixture is stirred at a controlled temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, the mixture is neutralized with a suitable base, such as sodium bicarbonate solution.
-
Extraction: The aqueous mixture is extracted with an organic solvent. The organic layers are combined.
-
Drying and Solvent Removal: The combined organic phase is dried over a drying agent like anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis and trans isomers.
Separation and Purification of p-Menthane-3,8-diol Isomers
Objective: To separate the cis and trans diastereomers from the crude product mixture.
Materials:
-
Crude PMD mixture
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., a mixture of n-hexane and ethyl acetate)
-
TLC plates
Methodology:
-
Chromatographic Separation: The diastereomeric mixture of cis- and trans-PMD can be separated using column chromatography on silica gel.
-
Fraction Collection and Monitoring: Fractions are collected and monitored by TLC to identify the separated isomers.
-
Structural Analysis: The purified isomers are structurally characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The following diagram illustrates a typical workflow for the synthesis and purification of PMD isomers.
Caption: Synthesis and purification workflow for PMD isomers.
Structure-Activity Relationship in Insect Repellency
Research has shown that the repellent activity of PMD against mosquitoes, such as Anopheles gambiae and Aedes albopictus, is dependent on its stereochemistry. Interestingly, some studies have found that all four tested stereoisomers ((+)-trans, (-)-trans, (-)-cis, and (+)-cis) were equally active against Anopheles gambiae. However, other research focusing on Aedes albopictus has demonstrated that (1R)-(+)-cis-PMD exhibits the highest and most prolonged repellency. This suggests that the interaction between PMD isomers and insect odorant receptors may be species-specific. The presence of both hydroxyl groups at positions 3 and 8 is considered important for the repellent activity.
The following diagram illustrates the logical relationship between the stereoisomers and their reported insect repellent activity.
Caption: Logical flow of PMD isomer activity.
References
Neomenthoglycol: A Comprehensive Technical Guide to its Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neomenthoglycol (B13438), known more systematically as cis-p-menthane-3,8-diol, is a naturally derived bicyclic monoterpenoid celebrated for its potent insect repellent properties.[1] This technical guide provides an in-depth exploration of the discovery, history, synthesis, and mechanism of action of this compound. It is designed to serve as a core resource, presenting detailed experimental protocols, quantitative data, and visualizations of its biological interactions. The information compiled herein is intended to support ongoing research and development in the fields of natural product chemistry, entomology, and public health.
Discovery and History
The journey of this compound from a component of traditional herbal remedies to a scientifically validated and commercially significant biopesticide is a testament to the synergy of ethnobotany and modern chemistry.
Ethnobotanical Origins: The repellent properties of the lemon eucalyptus tree, Corymbia citriodora (formerly Eucalyptus citriodora), have been recognized for centuries.[2] In China, a product known as Quwenling, derived from this plant, has a long history of use as an effective insect repellent.[3] This traditional knowledge laid the groundwork for the later scientific investigation into the plant's active constituents.
Scientific Discovery: The specific insect repellent effect of what would come to be known as p-menthane-3,8-diol (B45773) (PMD), the primary active ingredient in refined oil of lemon eucalyptus, was scientifically identified by the chemical industry in the 1960s.[4] Subsequent research confirmed that PMD was the key compound responsible for the repellent activity.[1]
Early Synthesis and Characterization: The chemical synthesis of p-menthane-3,8-diol predates the full realization of its insect repellent efficacy. Early pioneering work in the late 19th and early 20th centuries by chemists such as P. Barbier, G. Leser, and O. Wallach explored the acid-catalyzed cyclization of citronellal (B1669106), a major component of C. citriodora oil, which yields p-menthane-3,8-diol. These foundational studies were crucial for developing the efficient synthetic routes used today.
Regulatory Recognition: The efficacy and favorable safety profile of PMD have led to its recognition by major regulatory bodies. In the United States, the Environmental Protection Agency (EPA) has registered refined oil of lemon eucalyptus (OLE), which is rich in PMD, as a biopesticide. Furthermore, the Centers for Disease Control and Prevention (CDC) recommends PMD as an effective alternative to synthetic repellents like DEET.
Physicochemical and Spectroscopic Data
This compound is a colorless, crystalline solid with a faint, minty, herbaceous odor. It is a diol and a terpenoid with the chemical formula C₁₀H₂₀O₂. The presence of three chiral centers results in eight possible stereoisomers. The tables below summarize key physicochemical and spectroscopic data for this compound (cis-p-menthane-3,8-diol) and its isomers.
Table 1: Physicochemical Properties of p-Menthane-3,8-diol Isomers
| Property | cis-p-Menthane-3,8-diol (this compound) | trans-p-Menthane-3,8-diol |
| Molecular Formula | C₁₀H₂₀O₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol | 172.26 g/mol |
| Melting Point | 82 °C | 34-35 °C |
| Boiling Point | 267.60 °C (est.) | 266-268 °C |
| Density | Not readily available | 0.976-0.982 g/cm³ @ 25°C |
| logP (o/w) | 1.370 (est.) | Not readily available |
| Water Solubility | 670.7 mg/L @ 25 °C (est.) | Slightly soluble |
Note: Discrepancies in the melting point for the trans-isomer exist in the literature, which may be due to differences in the specific enantiomeric composition or purity of the samples analyzed.
Table 2: Spectroscopic Data for this compound (cis-p-Menthane-3,8-diol)
| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | Complex multiplets for cyclohexyl protons (δ 0.8-2.0 ppm), singlets for the two methyl groups on the isopropyl side chain (around δ 1.1-1.3 ppm), a doublet for the methyl group on the cyclohexane (B81311) ring (around δ 0.9 ppm), and a signal for the proton on the carbon bearing the secondary alcohol. |
| ¹³C NMR | Signals for the ten carbon atoms, including those of the methyl groups (δ 20-30 ppm), the cyclohexane ring carbons (δ 20-50 ppm), the carbon bearing the secondary alcohol (around δ 67 ppm), and the quaternary carbon of the isopropyl group (around δ 73 ppm). |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z 172. Key fragmentation peaks would likely correspond to the loss of water (m/z 154) and the loss of the hydroxyisopropyl group. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups. C-H stretching vibrations in the 2850-3000 cm⁻¹ region. |
Experimental Protocols
Extraction of Citronellal-rich Essential Oil from Corymbia citriodora by Steam Distillation
This protocol describes a general method for the laboratory-scale extraction of essential oil from Corymbia citriodora leaves, which is rich in citronellal, the precursor for PMD synthesis.
Materials:
-
Fresh or dried leaves of Corymbia citriodora
-
Steam distillation apparatus
-
Water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
Methodology:
-
Preparation of Plant Material: The leaves are harvested and can be used fresh or air-dried. Drying may increase the yield of essential oil. The leaves should be crushed or coarsely ground to increase the surface area for extraction.
-
Steam Distillation: The plant material is packed into the still of the steam distillation apparatus. Steam is passed through the plant material, causing the volatile essential oils to vaporize.
-
Condensation: The mixture of steam and essential oil vapor is passed through a condenser, which cools the vapor and converts it back into a liquid.
-
Separation: The condensed liquid, a mixture of water and essential oil, is collected. As the essential oil is immiscible with water, it will form a separate layer. The mixture is transferred to a separatory funnel, and the aqueous layer is drained off.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Concentration: The solvent (if any was used for extraction) is removed using a rotary evaporator under reduced pressure to yield the pure essential oil.
-
Analysis: The composition of the essential oil, particularly the citronellal content, is determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Synthesis of p-Menthane-3,8-diol via Acid-Catalyzed Cyclization of Citronellal
The industrial synthesis of PMD is commonly achieved through the acid-catalyzed intramolecular cyclization and hydration of citronellal.
Materials:
-
(+)-Citronellal (or essential oil of C. citriodora with known citronellal content)
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
n-Heptane
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Reaction flask with magnetic stirrer and temperature control
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Methodology:
-
Reaction Setup: In a reaction flask, the citronellal-containing essential oil is mixed with a 0.25% aqueous solution of sulfuric acid in a 1:3 weight ratio of essential oil to acid solution.
-
Reaction Conditions: The reaction mixture is stirred vigorously at 50°C for 5 hours to achieve high conversion.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and neutralized by washing with a saturated sodium bicarbonate solution. The organic layer containing the mixture of p-menthane-3,8-diol isomers is separated from the aqueous layer using a separatory funnel.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification by Crystallization: The crude product is dissolved in a minimal amount of hot n-heptane. The solution is then cooled to -50°C for 20 hours to induce crystallization of the p-menthane-3,8-diols.
-
Isolation and Analysis: The crystals are isolated by vacuum filtration, washed with cold n-heptane, and dried under vacuum. The purity and isomeric ratio (cis/trans) of the product can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).
Table 3: Quantitative Data from a Representative Synthesis of p-Menthane-3,8-diol
| Parameter | Value | Reference |
| Starting Material | (+)-Citronellal | |
| Catalyst | 0.5 wt% aqueous H₂SO₄ | |
| Reaction Temperature | 40°C | |
| Reaction Time | 6 hours | |
| Conversion of Citronellal | 96.0% | |
| Selectivity for p-Menthane-3,8-diol | 92.8% | |
| Yield of p-Menthane-3,8-diol | 79% | |
| Purity of Final Product | 99.0% | |
| cis/trans Ratio | 64.9/35.1 |
Mechanism of Action and Signaling Pathways
The insect repellent activity of this compound is primarily attributed to its interaction with the olfactory system of insects. It acts as a spatial repellent, creating a vapor barrier that deters insects from landing and biting. The mechanism involves the disruption of the insect's ability to detect human hosts by interfering with their olfactory receptors.
Caption: Proposed mechanism of action for p-menthane-3,8-diol as an insect repellent.
The diagram illustrates that this compound likely interacts with odorant receptors on the antennae of insects. This interaction disrupts the normal signaling pathway that is activated by host cues, leading to an altered neuronal response. This altered signal is processed in the insect's brain, ultimately resulting in avoidance behavior, thereby repelling the insect.
Conclusion
This compound (cis-p-menthane-3,8-diol) stands as a highly effective and scientifically validated natural insect repellent. Its history, rooted in traditional medicine and advanced by modern chemical synthesis, provides a compelling case study in natural product development. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in the development of novel and improved insect repellent formulations. Further research into the specific odorant receptors that interact with this compound and the downstream signaling pathways will undoubtedly provide deeper insights into its mode of action and may pave the way for the design of even more potent and selective bio-rational repellents.
References
- 1. p-Menthane-3,8-diol: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]
- 2. This compound (CAS 3564-95-2) - High-Purity Standard [benchchem.com]
- 3. CA2699446C - Composition containing p-menthane-3, 8-diol and its use as insect repellent - Google Patents [patents.google.com]
- 4. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]
Neomenthoglycol as a Chiral Building Block in Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral building blocks are fundamental components in modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Neomenthoglycol (B13438), a naturally derived monoterpenoid diol, presents itself as a valuable and readily available chiral starting material.[1] Its rigid cyclohexane (B81311) backbone and defined stereocenters make it an attractive candidate for use as a chiral auxiliary to control the stereochemical outcome of asymmetric transformations. This technical guide provides a comprehensive overview of the properties of this compound and explores its potential application as a chiral building block in synthesis, drawing upon established methodologies for structurally similar chiral auxiliaries.
Core Properties of this compound
This compound, systematically named (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, possesses a well-defined stereochemistry that makes it a valuable asset in asymmetric synthesis.[1]
| Property | Value |
| Molecular Formula | C₁₀H₂₀O₂ |
| Molecular Weight | 172.26 g/mol |
| Purity | >95% (analytical standard)[1] |
| Synonyms | cis-p-Menthane-3,8-diol |
This compound in Asymmetric Synthesis: A Chiral Auxiliary Approach
The fundamental principle of using a chiral auxiliary involves the temporary covalent attachment of the chiral molecule to a prochiral substrate. This induces a facial bias, directing the approach of a reagent to one side of the molecule, thereby leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in peer-reviewed literature, the closely related and structurally similar compound, (+)-neomenthol, has been successfully employed in a variety of asymmetric transformations.[2][3] The experimental protocols detailed below are based on the established use of (+)-neomenthol and serve as a practical guide for the potential application of this compound.
General Workflow for Asymmetric Synthesis using a Chiral Auxiliary
The process of utilizing a chiral auxiliary like this compound can be broken down into three key stages: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Caption: General workflow for asymmetric synthesis using this compound.
Experimental Protocols
The following protocols are adapted from established procedures for (+)-neomenthol and are presented as a guide for the application of this compound in similar transformations.
Protocol 1: Synthesis of a Chiral Dienophile for Asymmetric Diels-Alder Reactions
This protocol describes the esterification of a chiral alcohol with acryloyl chloride to form a chiral dienophile, a key component in asymmetric Diels-Alder reactions.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound acrylate (B77674).
Caption: Workflow for the synthesis of this compound acrylate.
Protocol 2: Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
This protocol outlines a typical procedure for a Lewis acid-catalyzed Diels-Alder reaction using a chiral acrylate ester.
Materials:
-
This compound acrylate (from Protocol 1)
-
Diene (e.g., cyclopentadiene, isoprene)
-
Lewis Acid (e.g., diethylaluminum chloride, titanium tetrachloride)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Procedure:
-
Dissolve the this compound acrylate (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (1.0-1.2 equivalents) to the stirred solution.
-
After stirring for 15-30 minutes, add the diene (1.5-2.0 equivalents).
-
Stir the reaction mixture at -78 °C for 4-8 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis.
| Diene | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Diastereomeric Ratio (endo:exo) |
| Cyclopentadiene | Et₂AlCl | CH₂Cl₂ | -78 | 4 | Data not available for this compound |
| Isoprene | TiCl₄ | Toluene | -78 | 6 | Data not available for this compound |
Note: The diastereoselectivity with (+)-neomenthol itself is often modest. Higher selectivities are typically achieved with more sterically demanding auxiliaries.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the ester to release the chiral carboxylic acid and recover the this compound auxiliary.
Materials:
-
Diels-Alder adduct (from Protocol 2)
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Diels-Alder adduct (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 equivalents) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate.
-
The organic layer contains the chiral carboxylic acid.
-
The aqueous layer can be further extracted to recover the this compound auxiliary.
Caption: Workflow for the cleavage of the this compound auxiliary.
Conclusion and Future Outlook
This compound, with its well-defined stereochemistry and availability from natural sources, holds significant promise as a chiral building block in asymmetric synthesis. While direct applications as a chiral auxiliary are not yet widely reported, the established methodologies for the structurally analogous (+)-neomenthol provide a strong foundation for its use in diastereoselective reactions such as Diels-Alder cycloadditions and alkylations.
Further research is warranted to explore the full potential of this compound and its derivatives in asymmetric synthesis. The development of novel derivatives with enhanced steric bulk could lead to improved diastereoselectivities. As the demand for enantiomerically pure compounds in the pharmaceutical and other fine chemical industries continues to grow, the exploration of readily available and cost-effective chiral building blocks like this compound will undoubtedly be a key area of investigation. This guide serves as a foundational resource to encourage and facilitate such explorations by providing a clear overview and detailed, adaptable experimental protocols.
References
An In-depth Technical Guide to the Therapeutic Potential of Neomenthoglycol (cis-p-Menthane-3,8-diol)
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neomenthoglycol (B13438), chemically known as (1S,2R,5R)-2-(1-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol, is a naturally occurring monoterpenoid diol.[1] It is a specific stereoisomer of p-Menthane-3,8-diol (B45773) (PMD).[1] Found in plants such as Corymbia citriodora (lemon eucalyptus), this compound is gaining significant interest for its biological activities.[1][2] While research is ongoing, its most well-documented application is as a highly effective insect repellent, with performance often compared to the synthetic standard, DEET.[1] This guide provides a comprehensive overview of its known properties, synthesis, mechanisms of action, and potential therapeutic applications, with a focus on its established role in insect repellency. Although primarily known for this function, its chemical nature as a terpenoid suggests potential for other biological activities, though specific studies in these areas are currently limited.
Core Properties and Identification
This compound is a bicyclic organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is recognized as a high-purity analytical standard used for the identification and quantification of related p-menthane (B155814) compounds.
| Property | Value |
| IUPAC Name | (1S,2R,5R)-2-(2-hydroxypropan-2-yl)-5-methylcyclohexan-1-ol |
| Synonyms | This compound, cis-p-Menthane-3,8-diol |
| CAS Number | 3564-95-2 |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
Synthesis of this compound (p-Menthane-3,8-diol)
The primary method for synthesizing p-Menthane-3,8-diol, including the this compound isomer, is through the acid-catalyzed cyclization of (+)-citronellal. Citronellal is a major component of essential oils from plants like Corymbia citriodora.
Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal
This protocol describes the conversion of (+)-citronellal into a mixture of p-menthane-3,8-diol stereoisomers.
Materials and Equipment:
-
(+)-Citronellal (or citronellal-rich essential oil)
-
Dilute aqueous sulfuric acid (e.g., 0.25% w/w)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
Organic solvent for extraction (e.g., n-heptane or toluene)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Rotary evaporator
-
Crystallization dish and freezer/cooling bath
Procedure:
-
Reaction Setup: Combine (+)-citronellal with the aqueous sulfuric acid solution in the round-bottom flask.
-
Heating and Stirring: Heat the mixture to 50°C while stirring continuously. Maintain this temperature for several hours (e.g., 11 hours) to ensure high conversion.
-
Neutralization: After cooling, transfer the reaction mixture to a separatory funnel and neutralize the acid by washing with a 5% sodium bicarbonate solution.
-
Extraction: Extract the p-menthane-3,8-diol from the aqueous layer using an organic solvent like n-heptane.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate to remove residual water.
-
Solvent Removal: Concentrate the solution using a rotary evaporator to remove the organic solvent.
-
Purification: The resulting mixture of PMD isomers can be purified by crystallization. Dissolve the crude product in a minimal amount of hot solvent and cool slowly to allow for the formation of crystals.
Caption: General workflow for the synthesis of p-Menthane-3,8-diol.
Primary Therapeutic Application: Insect Repellency
The most extensively studied biological activity of this compound (as a component of PMD) is its efficacy as an insect repellent against a wide range of arthropods.
Mechanism of Action
The exact mechanism of action for PMD's repellent properties is not fully understood but is believed to involve interactions with the olfactory systems of insects. It is hypothesized that the molecule interferes with an insect's ability to detect host cues like carbon dioxide and skin odors. This interference likely occurs through the binding and modulation of odorant receptors in the insect's sensory neurons, disrupting the sensory input and leading to an avoidance response. The stereochemistry of the PMD isomers, including this compound, appears to be crucial, suggesting that the three-dimensional shape of the molecule is vital for effective binding to these receptors.
Caption: Proposed mechanism of action for insect repellency.
Efficacy Data
Studies have demonstrated that various stereoisomers of p-Menthane-3,8-diol exhibit significant repellent activity against different mosquito species.
| Activity | Target Organism | Key Findings |
| Insect Repellent | Aedes albopictus (Asian tiger mosquito) | The (1R)-(+)-cis-PMD isomer shows the highest repellency index compared to other stereoisomers. |
| Insect Repellent | Anopheles gambiae (Malaria mosquito) | All four tested stereoisomers demonstrated equal repellent activity. |
Other Potential Therapeutic Applications
While less documented, the chemical structure of this compound suggests potential for other pharmacological effects, aligning with activities observed in other terpenoids and menthol (B31143) derivatives.
-
Anti-inflammatory Effects: Menthol and its derivatives are known to possess anti-inflammatory properties by modulating key signaling pathways. The diol structure of this compound could contribute to similar activities, although specific research is needed.
-
Analgesic Effects: Many menthol-related compounds provide analgesic or pain-relieving effects, often by interacting with transient receptor potential (TRP) channels, particularly TRPM8, which is responsible for the sensation of cold.
-
Antimicrobial Properties: Some terpenoids and menthol isomers have been investigated for their antibacterial activities. This suggests a potential avenue for future research into this compound's efficacy against various pathogens.
-
Drug Permeation Enhancement: Menthol derivatives are also utilized as penetration enhancers in transdermal drug delivery systems.
It is critical to note that while these applications are plausible based on the compound's chemical class, they remain largely speculative for this compound itself and require dedicated experimental validation. The compound is currently intended for research use only and not for direct diagnostic or therapeutic purposes in humans or animals.
References
Methodological & Application
Application Note: Synthesis of Neomenthoglycol from Citronellal
Audience: Researchers, scientists, and drug development professionals.
Introduction Neomenthoglycol (B13438), also known as p-menthane-3,8-diol (B45773) (PMD), is a monoterpenoid diol with significant applications, most notably as an effective and natural insect repellent.[1] Its synthesis from readily available citronellal (B1669106) is a key process for obtaining this valuable compound. This document provides a detailed protocol for the synthesis of this compound from citronellal, focusing on a sustainable approach using heterogeneous acid catalysis. The synthesis is a two-step process involving the initial cyclization of citronellal to form isopulegol (B1217435), followed by the hydration of isopulegol to yield this compound. A one-pot synthesis method is also discussed.
Overall Reaction Scheme
The conversion of citronellal to this compound proceeds through an initial acid-catalyzed intramolecular ene reaction to form isopulegol, which is then hydrated across the double bond to yield the final diol product.
References
Application Notes and Protocols for the Acid-Catalyzed Cyclization of Citronellal to p-Menthane-3,8-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Menthane-3,8-diol (B45773) (PMD) is a highly effective, naturally derived insect repellent. Its synthesis from citronellal (B1669106), a readily available monoterpenoid found in essential oils like that of Corymbia citriodora (lemon eucalyptus), is a topic of significant interest. The primary route for this transformation is an acid-catalyzed intramolecular cyclization. This document provides detailed application notes and experimental protocols for the synthesis of PMD from citronellal, focusing on the acid-catalyzed cyclization, and is intended for use by researchers, scientists, and drug development professionals.
The synthesis is a classic example of an acid-catalyzed intramolecular Prins-type cyclization followed by hydration.[1] The process begins with the protonation of the aldehyde group in citronellal, which then acts as an electrophile. The double bond within the citronellal molecule functions as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring and a tertiary carbocation. This carbocation is subsequently hydrated to yield p-menthane-3,8-diol, typically as a mixture of cis and trans isomers.[1] The key intermediate in this reaction is isopulegol (B1217435), which is formed through the cyclization of citronellal and is then hydrated to the final diol product.[2] The choice of acid catalyst and reaction conditions can significantly influence the stereochemistry and yield of the final product.[2]
Reaction Mechanism and Experimental Workflow
The acid-catalyzed conversion of citronellal to p-menthane-3,8-diol follows a well-established reaction pathway. The general workflow for the synthesis involves reaction setup, monitoring, work-up, and purification.
Caption: Reaction pathway for the acid-catalyzed cyclization of citronellal.
Caption: Generalized workflow for the synthesis and purification of p-menthane-3,8-diol.
Data Presentation: Reaction Conditions and Product Distribution
The efficiency of the cyclization and the distribution of products are highly dependent on the reaction conditions. Below are tables summarizing quantitative data from various studies.
Table 1: Effect of Sulfuric Acid Concentration and Temperature on PMD Synthesis [3]
| H₂SO₄ Concentration (%) | Temperature (°C) | Reaction Time (hours) | PMD Purity (%) |
| 0.1 | 50 | 5 | Lower PMD selectivity |
| 0.25 | 50 | 5 | 96.38 |
| 0.5 | 50 | 5 | Increased by-products |
| 0.25 | 30 | 5 | Slower reaction rate |
| 0.25 | 70 | 5 | Increased by-products |
Table 2: Product Selectivity with Sulfuric Acid Catalyst
| Catalyst | Temperature (°C) | Time (h) | Citronellal Conversion (%) | p-Menthane-3,8-diol Selectivity (%) | Citronellal Acetal By-products (%) | Other By-products (%) |
| 0.25% H₂SO₄ | 50 | 11 | 97.9 | 92.3 | 2.7 | ~5.0 |
Table 3: Comparison of Different Acid Catalysts
| Catalyst | Substrate | Temperature (°C) | Time (h) | Conversion (%) | PMD Yield (%) |
| Sulfuric Acid (0.25%) | Citronellal | 50 | 11 | 97.9 | 80 (crystallized) |
| Lignin-Derived Carbon Acid | (±)-Citronellal | 50 | 24 | 97 | 86 |
| Carbon Dioxide in Water | Citronellal | Higher Temp. | - | Slightly Lower | - |
Note: Weaker acid sites on a catalyst tend to favor the formation of p-menthane-3,8-diol, while stronger acid sites may yield more of the isopulegol intermediate.
Experimental Protocols
The following are detailed protocols for the synthesis of p-menthane-3,8-diol using both a traditional mineral acid and a greener alternative.
Protocol 1: Synthesis using Sulfuric Acid
This protocol is based on an efficient and widely cited method for PMD synthesis.
Materials:
-
Eucalyptus citriodora essential oil or pure citronellal (25 g)
-
0.25% aqueous sulfuric acid solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
n-Heptane
-
Sodium bicarbonate solution (e.g., 5% w/v)
-
250 mL 2-necked round-bottom flask
-
Magnetic stir bar and stirrer/hotplate
-
Condenser
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL 2-necked round-bottom flask equipped with a magnetic stir bar and condenser, combine 25 g of citronellal or Eucalyptus citriodora essential oil and the desired volume of 0.25% aqueous sulfuric acid solution. A typical ratio of acid solution to oil is 3:1 by weight.
-
Reaction: Vigorously stir the biphasic mixture at 50°C for 5-11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of citronellal.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The organic and aqueous layers will separate.
-
Separation: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralization: Wash the organic phase with a sodium bicarbonate solution to remove any residual acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Crystallization: The crude product can be purified by crystallization from n-heptane at -50°C for 20 hours to yield purified p-menthane-3,8-diol.
Protocol 2: Greener Synthesis using Citric Acid
This protocol utilizes a weaker, more environmentally benign organic acid.
Materials:
-
Citronellal
-
Aqueous citric acid solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Heptane
-
Standard reaction glassware as listed in Protocol 1
Procedure:
-
Reaction Setup: Combine citronellal and the aqueous citric acid solution in a round-bottom flask.
-
Reaction: Stir the mixture at a controlled temperature. Note that reaction times may be longer compared to sulfuric acid catalysis. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 3-7 from Protocol 1 for the work-up and purification of the product.
Product Analysis
The purity and isomeric ratio (cis/trans) of the synthesized p-menthane-3,8-diol can be determined by Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic data can be used to confirm the structure of the cis and trans isomers.
Spectral Data for trans-p-menthane-3,8-diol:
-
Melting Point: 74 °C
-
IR (KBr) ν: 3270 cm⁻¹
-
¹H NMR: 0.8 (m, 3H, CH₃), 1.06 (s, 3H, CH₃), 1.09 (s, 3H, CH₃)
-
¹³C NMR: 20.27 (CH₂), 22.26 (CH₃), 25.22 (CH, C2), 28.29 (CH₃), 28.52 (CH₃), 34.74 (CH₂), 66.15 (C1), 48.8 (C5), 71.52 (C)
Troubleshooting
Caption: Troubleshooting workflow for p-menthane-3,8-diol synthesis.
Disclaimer: The information provided is for research use only. It is the responsibility of the user to ensure that all procedures are carried out safely and in accordance with all applicable regulations.
References
Application Notes and Protocols: Purification of Neomenthoglycol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neomenthoglycol (B13438), a stereoisomer of p-menthane-3,8-diol (B45773), is a valuable compound in various research and development sectors, including its use as an insect repellent. The synthesis of p-menthane-3,8-diol, typically via the acid-catalyzed cyclization of citronellal, often yields a mixture of stereoisomers and byproducts. For many applications, a high degree of purity of a specific isomer like this compound is required. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate the desired compound from impurities. This document provides a detailed protocol for the purification of this compound by recrystallization from a crude mixture of p-menthane-3,8-diol.
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility profiles, remain dissolved in the solvent (mother liquor). The purified crystals are then isolated by filtration. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Quantitative Data Summary
The following tables summarize the typical quantitative data associated with the purification of p-menthane-3,8-diol, which contains this compound, by recrystallization.
Table 1: Purity of p-Menthane-3,8-diol Before and After Recrystallization
| Sample | Purity (%) | Analytical Method |
| Crude Product | 76 - 96.4%[1][2] | Gas Chromatography (GC) |
| Recrystallized Product | > 96%[2][3] | Gas Chromatography (GC) |
Table 2: Recrystallization Process Parameters and Yield
| Parameter | Value | Reference |
| Recrystallization Solvent | n-Heptane | [3] |
| Crystallization Temperature | -50 °C | |
| Crystallization Time | 20 hours | |
| Typical Yield | ~80% |
Experimental Protocol
This protocol details the procedure for the purification of this compound from a crude mixture of p-menthane-3,8-diol using n-heptane as the recrystallization solvent.
Materials and Equipment
-
Crude p-menthane-3,8-diol
-
n-Heptane (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Beakers
-
Low-temperature cooling bath (e.g., dry ice/acetone or a cryocooler capable of reaching -50 °C)
-
Rotary evaporator (optional)
-
Gas Chromatograph (GC) for purity analysis
Recrystallization Procedure
-
Dissolution:
-
Place the crude p-menthane-3,8-diol in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of n-heptane to the flask. The ideal amount should be just enough to dissolve the solid at the boiling point of the solvent. It is recommended to start with a small volume and add more if needed.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to the boiling point of n-heptane (approximately 98 °C) while stirring until the solid is completely dissolved. If undissolved solids remain, add small portions of hot n-heptane until a clear solution is obtained. Avoid adding a large excess of solvent, as this will reduce the yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in a low-temperature cooling bath set to -50 °C.
-
Allow the solution to stand undisturbed at this temperature for approximately 20 hours to ensure complete crystallization.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of cold n-heptane.
-
Quickly pour the cold crystal slurry into the Buchner funnel and apply vacuum.
-
Wash the collected crystals with a small amount of ice-cold n-heptane to remove any residual mother liquor. Use a minimal amount of cold solvent to avoid dissolving the purified crystals.
-
-
Drying:
-
Continue to draw air through the crystals on the filter paper for a few minutes to partially dry them.
-
Transfer the purified crystals to a clean, pre-weighed watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a low temperature or air-dry them until the solvent has completely evaporated.
-
-
Analysis:
-
Determine the yield of the purified this compound by weighing the dry crystals.
-
Assess the purity of the recrystallized product using Gas Chromatography (GC). Compare the purity to that of the crude starting material.
-
Visualization
Recrystallization Workflow
The following diagram illustrates the key steps in the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for Developing Insect Repellent Formulations with Neomenthoglycol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of insect repellent formulations containing Neomenthoglycol, also known as p-Menthane-3,8-diol (PMD). This compound is a naturally derived active ingredient found in the essential oil of Corymbia citriodora (lemon eucalyptus) and is recognized as an effective alternative to synthetic repellents like DEET.[1][2][3] This document outlines detailed protocols for formulation preparation, efficacy testing, and data interpretation.
Introduction to this compound (PMD)
This compound (cis-p-Menthane-3,8-diol) is a bicyclic monoterpenoid diol with the molecular formula C10H20O2.[1] It is the primary active component responsible for the repellent properties of refined oil of lemon eucalyptus (OLE).[2] The U.S. Centers for Disease Control and Prevention (CDC) and the Environmental Protection Agency (EPA) have recognized PMD as an effective repellent for mosquitoes and other biting insects. Its mechanism of action is believed to involve interference with the olfactory receptors of insects, disrupting their ability to locate a host.
Formulation Development
The development of a stable and effective this compound formulation is critical for user acceptance and prolonged efficacy. Key components of a formulation include the active ingredient, a solvent or carrier, and potentially fixatives or enhancers to prolong the duration of protection.
Materials
-
This compound (PMD), >95% purity
-
Ethanol (B145695) (95% or absolute)
-
Isopropyl alcohol
-
Distilled water
-
Beeswax
-
Coconut oil
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Beakers and graduated cylinders
-
Homogenizer (for lotions)
Example Formulations
The following are example formulations for a basic spray and a simple lotion. Researchers should adjust concentrations based on desired efficacy and application type.
Table 1: Example this compound Formulations
| Component | Spray Formulation (w/w %) | Lotion Formulation (w/w %) | Function |
| This compound | 10 - 30% | 10 - 20% | Active Ingredient |
| Ethanol | 50 - 70% | - | Solvent/Carrier |
| Isopropyl Alcohol | - | 10% | Solvent |
| Distilled Water | Balance to 100% | Balance to 100% | Diluent |
| Glycerol | 2 - 5% | 5 - 10% | Humectant/Fixative |
| Beeswax | - | 5 - 10% | Emulsifier/Thickener |
| Coconut Oil | - | 15 - 25% | Emollient/Carrier |
Formulation Protocols
Protocol 2.3.1: Preparation of a this compound Spray (100g batch)
-
Weigh 20g of this compound and add it to a 250 mL beaker.
-
Add 60g of ethanol to the beaker.
-
Place the beaker on a magnetic stirrer and stir until the this compound is completely dissolved.
-
Add 3g of glycerol to the solution and continue to stir for 5 minutes.
-
Slowly add 17g of distilled water to the solution while stirring.
-
Continue stirring for an additional 15 minutes to ensure a homogenous mixture.
-
Transfer the final solution to an appropriate spray bottle. Store in a cool, dark place.
Protocol 2.3.2: Preparation of a this compound Lotion (100g batch)
-
In one beaker (Phase A), combine 15g of this compound with 10g of isopropyl alcohol. Stir until dissolved.
-
In a separate beaker (Phase B), combine 8g of beeswax and 20g of coconut oil. Heat gently in a water bath until the beeswax is completely melted.
-
In a third beaker (Phase C), gently heat 40g of distilled water and 7g of glycerol to the same temperature as Phase B.
-
Slowly add Phase C to Phase B while mixing with a homogenizer.
-
Allow the emulsion to cool slightly, then slowly add Phase A while continuing to homogenize.
-
Continue homogenization until a smooth, uniform lotion is formed.
-
Transfer the lotion to a suitable container.
Efficacy Testing Protocols
Efficacy testing is essential to determine the protective capabilities of the this compound formulations. The following protocols are based on established guidelines from organizations such as the World Health Organization (WHO).
Mosquito Rearing
A standardized colony of mosquitoes (Aedes aegypti or Anopheles gambiae) is required for consistent bioassay results.
-
Rearing Conditions: Maintain at 27 ± 2°C, 75 ± 10% relative humidity, with a 12:12 hour light:dark cycle.
-
Feeding: Larvae can be fed a diet of fish food flakes. Adult mosquitoes should be provided with a 10% sucrose (B13894) solution. For egg production, female mosquitoes will require a blood meal (ethical considerations and appropriate approvals are necessary for using live hosts).
Arm-in-Cage Test
This is a standard method for determining the Complete Protection Time (CPT).
Protocol 3.2.1: Arm-in-Cage Repellency Assay
-
Recruit healthy adult human volunteers who have provided informed consent.
-
Mark a defined area (e.g., 500 cm²) on the forearm of each volunteer.
-
Apply a standardized amount (e.g., 1 mL) of the this compound formulation evenly over the marked area. The other arm can be used as an untreated control.
-
Allow the formulation to dry for 30 minutes.
-
Insert the treated forearm into a cage containing 200-500 hungry female mosquitoes for a 3-minute exposure period.
-
Record the number of mosquitoes that land and probe. The test is typically continued until the first confirmed bite.
-
Repeat the exposure every 30 minutes until the formulation fails (i.e., a bite occurs).
-
The Complete Protection Time (CPT) is the time from application to the first confirmed bite.
Spatial Repellency Test
This test evaluates the ability of a formulation to repel insects from a treated area without direct contact.
Protocol 3.3.1: Y-Tube Olfactometer Assay
-
Set up a glass Y-tube olfactometer with a controlled airflow.
-
In one arm of the olfactometer, place a filter paper treated with the this compound formulation. In the other arm, place a filter paper treated with the solvent control.
-
Release a single female mosquito at the base of the Y-tube.
-
Allow the mosquito a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the mosquito moves a set distance into one of the arms.
-
Test a sufficient number of mosquitoes (e.g., 50-100) for each formulation.
-
Calculate the Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt) x 100, where Nc is the number of mosquitoes in the control arm and Nt is the number of mosquitoes in the treatment arm.
Data Presentation
Quantitative data from efficacy studies should be presented clearly to allow for easy comparison between different formulations.
Table 2: Efficacy of this compound Formulations Against Aedes aegypti
| Formulation | Active Conc. (w/w %) | Mean CPT (hours) ± SD | Repellency Index (%) |
| Spray | 10% | 4.5 ± 0.5 | 75% |
| Spray | 20% | 7.2 ± 0.8 | 88% |
| Spray | 30% | 9.1 ± 1.1 | 95% |
| Lotion | 10% | 5.1 ± 0.6 | 78% |
| Lotion | 20% | 8.0 ± 0.9 | 90% |
| Positive Control (DEET 20%) | 20% | 8.5 ± 1.0 | 92% |
| Negative Control (Vehicle) | 0% | 0.1 ± 0.1 | 5% |
Safety and Toxicology
While this compound (PMD) is generally considered safe for topical use, it is a known eye irritant. It is not recommended for use on children under the age of 3. Preclinical safety assessments should include skin irritation and sensitization studies.
Table 3: Toxicological Profile of Common Repellent Active Ingredients
| Active Ingredient | Oral Toxicity | Dermal Toxicity | Eye Irritation | Skin Irritation |
| This compound (PMD) | Very Low | Very Low | High | Very low |
| DEET | Low | Low | Low | Very low |
| Picaridin | Low | Low | Low | Very low |
| Data summarized from publicly available safety assessments. |
Visualizations
Experimental Workflow
References
Application Notes: Efficacy of Neomenthoglycol as a Mosquito Repellent
Introduction
The rising threat of mosquito-borne diseases necessitates the development of safe and effective insect repellents. Neomenthoglycol, a derivative of menthol (B31143), has shown potential as a viable alternative to traditional repellents like DEET. These application notes provide a comprehensive protocol for evaluating the repellency of this compound against mosquitoes, specifically focusing on the widely accepted Arm-in-Cage (AIC) testing methodology. The AIC test is a standard and reliable method for assessing the efficacy of topical repellents by measuring the Complete Protection Time (CPT) on human volunteers in a controlled laboratory setting.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and entomology.
Mechanism of Action
While the precise molecular mechanism of this compound is still under investigation, it is hypothesized to function similarly to other repellents by disrupting a mosquito's olfactory system. Repellents can act in several ways: by masking human odors that attract mosquitoes, by activating olfactory receptor neurons (ORNs) that trigger an avoidance response, or by causing confusion in the mosquito's sensory processing, making it difficult to locate a host.[5] Some repellents also exhibit contact repellency, deterring mosquitoes upon landing on a treated surface. DEET, the gold standard for repellents, is known to interact with multiple mosquito chemoreceptors, including both olfactory and gustatory receptors. It is plausible that this compound, as a menthol derivative, interacts with similar pathways, potentially targeting specific odorant receptors or ionotropic receptors in mosquito antennae to elicit an aversive behavior.
Experimental Protocols
Arm-in-Cage (AIC) Test for Topical Repellents
This protocol is adapted from established guidelines by the World Health Organization (WHO) and the Environmental Protection Agency (EPA) for testing the efficacy of mosquito repellents applied to human skin.
1. Materials
-
Test cages (e.g., 40x40x40 cm)
-
200-250 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus), 5-15 days old and starved for at least 12 hours
-
This compound formulations at desired concentrations (e.g., 10%, 20%, 30% v/v in ethanol)
-
Positive control: DEET (15-30% v/v in ethanol)
-
Negative control: Ethanol solvent
-
Micropipettes or syringes for precise application
-
Protective gloves (elbow-length)
-
Stopwatch or timer
-
Data recording sheets
2. Mosquito Rearing
-
Maintain mosquito colonies in a controlled environment (e.g., 27±2°C, 70-80% relative humidity, 12:12 hour light:dark cycle).
-
Provide larvae with appropriate food (e.g., fish food).
-
Provide adult mosquitoes with a sugar solution (e.g., 10% sucrose).
-
For egg production, provide a blood meal source (e.g., membrane feeding system or approved animal host).
3. Human Volunteer Selection and Preparation
-
Recruit healthy adult volunteers who provide informed consent.
-
Volunteers should avoid using any scented products (soaps, perfumes, lotions) for at least 24 hours before the test.
-
Wash forearms with unscented soap and rinse thoroughly with water at least one hour before repellent application.
4. Repellent Application
-
Define a specific area on the volunteer's forearm for application (e.g., a 300 cm² area between the wrist and elbow).
-
Apply a standard volume of the test substance (e.g., 1 mL) evenly over the defined skin area.
-
Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.
5. Experimental Procedure
-
The volunteer wears a protective glove to cover the hand of the treated arm.
-
At the start of the test, the volunteer inserts the treated forearm into the cage containing the mosquitoes.
-
The arm is exposed for a fixed period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
During the exposure period, record the number of mosquito landings and probes (attempted bites).
-
The test for a specific formulation is concluded when the first confirmed bite occurs. A confirmed bite is typically defined as the first bite followed by a second bite within the same or the next exposure period.
-
The time from the application of the repellent to the first confirmed bite is recorded as the Complete Protection Time (CPT).
-
Tests with the negative control (solvent) should be performed to ensure the mosquitoes are actively host-seeking. A minimum number of landings/bites (e.g., 5-10 in the first minute) should be observed.
-
Each formulation should be tested on multiple volunteers to ensure statistical validity.
6. Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The primary endpoint is the mean Complete Protection Time (CPT). Statistical analysis (e.g., ANOVA, t-tests) should be used to compare the efficacy of different this compound concentrations and the controls.
Table 1: Comparative Protective Efficacy of Menthol Propylene Glycol Carbonate (MR08) and DEET in Laboratory and Field Settings
| Repellent Formulation | Mosquito Species | Mean Protection Time (Hours) - Laboratory | Mean Protection Time (Hours) - Field |
| 30% MR08 | Anopheles gambiae s.s. | >8 | 7 |
| 30% MR08 | Culex quinquefasciatus | >8 | 7 |
| 30% DEET | Anopheles gambiae s.s. | >8 | 7 |
| 30% DEET | Culex quinquefasciatus | >8 | 7 |
Data adapted from a study on Menthol Propylene Glycol Carbonate (MR08), a compound related to this compound.
Table 2: Protection Efficiency of MR08 and DEET Against Mosquito Bites (1 Hour Post-Exposure in Laboratory)
| Repellent Formulation | Mosquito Species | Protection Efficiency (%) |
| 30% MR08 | Anopheles gambiae s.s. | 91.2% |
| 30% MR08 | Culex quinquefasciatus | 100% |
| 30% DEET | Anopheles gambiae s.s. | 100% |
| 30% DEET | Culex quinquefasciatus | 100% |
Data adapted from a study on Menthol Propylene Glycol Carbonate (MR08).
The Arm-in-Cage protocol provides a robust and standardized method for evaluating the repellency of this compound. The data from related compounds suggest that this compound has the potential to offer significant protection against mosquito bites, comparable to that of DEET. Further studies following this protocol are essential to fully characterize its efficacy, optimal concentration, and duration of action for potential use in commercial repellent formulations.
References
Application Notes and Protocols: The Use of Neomenthoglycol in Structure-Activity Relationship (SAR) Studies for Insect Repellent Development
Audience: Researchers, scientists, and drug development professionals in the fields of entomology, medicinal chemistry, and product formulation.
Introduction:
Neomenthoglycol, a stereoisomer of p-Menthane-3,8-diol (PMD), is a naturally derived monoterpenoid with well-documented insect repellent properties. Its defined stereochemistry makes it an invaluable chiral building block for structure-activity relationship (SAR) studies aimed at developing novel and more effective insect repellents. These application notes provide a comprehensive overview of the use of this compound and its parent compound, PMD, in SAR studies, including quantitative data on the repellent activity of its stereoisomers and detailed experimental protocols for assessing efficacy.
The primary biological application of this compound and other PMD isomers is their ability to repel various insect species, most notably mosquitoes.[1][2][3] The mechanism of action is believed to involve the modulation of insect olfactory receptors, disrupting their ability to locate a host.[1] SAR studies are therefore crucial to elucidate the specific structural features of the PMD scaffold that are essential for potent and long-lasting repellency.
Data Presentation: Structure-Activity Relationship of p-Menthane-3,8-diol (PMD) Stereoisomers
The repellent activity of PMD is significantly influenced by its stereochemistry, and this effect can be species-dependent. The following tables summarize the quantitative data from comparative studies of PMD stereoisomers against two medically important mosquito species, Aedes albopictus and Anopheles gambiae.
Table 1: Repellent Activity of PMD Stereoisomers Against Aedes albopictus
| Compound/Isomer | Repellency Index/Activity | Key Findings |
| (1R)-(+)-cis-PMD (this compound) | Highest Repellency Index | Demonstrated the most potent and long-lasting repellency.[1] |
| (1S)-(-)-cis-PMD | Moderate Repellency | Showed lower repellent activity compared to the (1R)-(+)-cis isomer. |
| (1S)-(+)-trans-PMD | Low Repellency | Exhibited a slight repellent effect. |
| (1R)-(-)-trans-PMD | Low Repellency | Exhibited a slight repellent effect. |
Table 2: Repellent Activity of PMD Stereoisomers Against Anopheles gambiae
| Compound/Isomer | Repellency | Key Findings |
| All four stereoisomers | Equally Active | All tested stereoisomers and their mixtures showed similar levels of repellency against this malaria vector. This suggests a different interaction with the olfactory receptors of this species compared to Aedes albopictus. |
| Racemic blends | Equally Active | Racemic mixtures of the isomers were also found to be equally repellent. |
| Diastereoisomeric mixture | Equally Active | A mixture of all four isomers was as repellent as the individual isomers. |
Table 3: Efficacy of PMD Formulations Against Aedes aegypti
| Formulation | Applied Dose (mg/cm²) | Complete Protection Time (CPT) (hours) | ED95 (mg/cm²) | Half-life (hours) |
| 30% PMD | 1.6 | ~4.5 | 0.25 | 2.23 |
| 30% PMD with vanillin | 1.6 | ~6.5 | 0.24 | 3.8 |
| 20% DEET (Reference) | 1.6 | ~4.5 | 0.09 | 2.74 |
Data adapted from a study characterizing the properties of PMD repellents.
Experimental Protocols
Synthesis of p-Menthane-3,8-diol (PMD) from (+)-Citronellal
This protocol describes the acid-catalyzed cyclization of citronellal (B1669106) to produce a mixture of PMD stereoisomers.
Materials:
-
(+)-Citronellal
-
Sulfuric acid (H₂SO₄), 0.25% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Reflux condenser
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃), 5% solution
-
n-Heptane (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
Procedure:
-
Combine (+)-citronellal and the 0.25% sulfuric acid solution in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Heat the reaction mixture to 50°C and stir for 5-11 hours to achieve a high conversion rate.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with n-heptane.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude PMD mixture.
-
The different stereoisomers can be separated and purified using chromatographic techniques such as column chromatography or by fractional crystallization.
Arm-in-Cage Assay for Mosquito Repellency
This is a standard and widely used method for evaluating the efficacy of topical insect repellents.
Materials:
-
Test substance (e.g., specific PMD isomer dissolved in a suitable solvent like ethanol)
-
Untreated control (solvent only)
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae) in a standard cage (e.g., 50x50x50 cm).
-
Human volunteers
-
Protective clothing (e.g., gloves, sleeves with a defined opening)
-
Timer
Procedure:
-
Recruit human volunteers who have provided informed consent.
-
Apply a standard dose of the test substance evenly to a defined area of a volunteer's forearm. The other forearm can be left untreated or treated with the solvent as a control.
-
After a brief drying period, the volunteer inserts the treated forearm into the mosquito cage for a set exposure period (e.g., 3-5 minutes).
-
Record the number of mosquito landings and/or biting attempts during the exposure period.
-
Repeat the procedure at regular intervals (e.g., every 30 minutes) to determine the complete protection time (CPT), which is the time from application until the first confirmed bite.
-
Calculate the percentage of repellency using the following formula: % Repellency = [ (C - T) / C ] x 100 Where C is the number of bites on the control arm and T is the number of bites on the treated arm.
Mandatory Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neomenthoglycol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Neomenthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD), through the acid-catalyzed cyclization of citronellal (B1669106).
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from citronellal?
The conversion of citronellal to this compound proceeds via an acid-catalyzed intramolecular Prins-type cyclization followed by hydration. The process begins with the protonation of the aldehyde group in citronellal, which then serves as an electrophile. The double bond within the citronellal molecule acts as a nucleophile, attacking the protonated carbonyl carbon to form a six-membered ring and a tertiary carbocation. This carbocation is subsequently hydrated to yield the final diol product, typically as a mixture of cis and trans isomers.[1]
Q2: Which acid catalysts are commonly employed for this conversion, and how do they compare?
A range of acid catalysts can be utilized for this synthesis, each with its own advantages and disadvantages:
-
Mineral Acids: Sulfuric acid is a widely used and effective catalyst for this reaction.[1]
-
Organic Acids: Acetic acid and citric acid have also been successfully used.[1]
-
Solid Acids: Heterogeneous catalysts like ZSM-5 and lignin-derived carbon acids are advantageous due to their ease of separation and potential for reusability.[1][2] Weaker acid sites on these catalysts tend to favor the formation of this compound, while stronger acid sites may preferentially yield isopulegol (B1217435) as a byproduct.
-
Greener Alternatives: Carbonic acid, formed by dissolving carbon dioxide in water, presents an environmentally friendly option that can replace strong mineral acids, particularly at higher reaction temperatures. Biosourced ammonium (B1175870) salts have also been reported to be highly effective, leading to excellent conversions and selectivities.
Q3: What are the typical side products I should expect, and how can their formation be minimized?
The primary side product is isopulegol, which forms from the cyclization of citronellal without the subsequent hydration step. Other potential byproducts include citronellal acetals and dimers. The formation of these undesired compounds is influenced by the choice of catalyst and reaction conditions. For instance, stronger acid sites and higher temperatures can favor the formation of isopulegol. To minimize side product formation, it is crucial to ensure sufficient water is present in the reaction mixture and to optimize the catalyst and temperature.
Q4: What are the recommended methods for purifying the synthesized this compound?
Purification of this compound can be effectively achieved through crystallization. A common technique involves dissolving the crude product in a suitable solvent, such as n-heptane or n-hexane, and then cooling the solution to induce crystallization. For separating the cis and trans isomers of this compound, column chromatography is a viable method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion of Citronellal | Insufficient reaction time or temperature. | Increase the reaction time and/or moderately increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Be aware that excessively high temperatures can promote byproduct formation. |
| Low catalyst concentration or activity. | Increase the catalyst concentration within the recommended range. Ensure the catalyst is active and has not degraded. | |
| Low Yield of this compound | Formation of side products (e.g., isopulegol) is favored. | Optimize the choice of catalyst; some catalysts have a higher selectivity for the diol. Adjust the reaction temperature, as higher temperatures can favor the formation of isopulegol. |
| The hydration of the intermediate isopulegol to this compound is a reversible reaction. | Ensure an adequate amount of water is present in the reaction mixture to shift the equilibrium towards the product. | |
| Poor Selectivity (High Isopulegol Content) | Reaction conditions favor dehydration over hydration. | Ensure a sufficient amount of water is present in the reaction mixture. The oil-to-water ratio is a critical parameter to optimize. |
| Strong acid sites on the catalyst. | Opt for a catalyst with weaker acid sites, which have been shown to favor the formation of this compound over isopulegol. |
Quantitative Data on Reaction Conditions for this compound Synthesis
The following table summarizes various reaction conditions and their reported yields for the synthesis of this compound from citronellal, providing a basis for comparison and optimization.
| Catalyst | Catalyst Concentration | Temperature (°C) | Time (h) | Oil:Water Ratio | Citronellal Conversion (%) | This compound Yield (%) | Reference |
| Sulfuric Acid | 0.25% (w/w) | 50 | 5 | - | - | 76.3 | |
| Sulfuric Acid | 0.75% (w/w) | 60 | 6 | 1:2 | 98.5 | 95.6 | |
| Lignin-derived Carbon Acid | - | 50 | 24 | - | 97 | 86 | |
| Carbon Dioxide in Water | 7 MPa | 100 | - | - | 73 | - | |
| Acetic Acid | - | 60 | - | - | 52 | - | |
| ZSM-5 | - | 100 | - | - | 48 | - |
Experimental Protocols
Detailed Methodology for Acid-Catalyzed Conversion of Citronellal to this compound
This protocol is a general procedure that can be adapted based on the specific catalyst and equipment available.
Materials and Equipment:
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(+)-Citronellal or citronellal-rich essential oil (e.g., from Eucalyptus citriodora)
-
Acid catalyst (e.g., aqueous solution of sulfuric acid)
-
Two-necked round-bottom flask
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Magnetic stirrer and heating mantle with temperature control
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Condenser
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Separatory funnel
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Sodium bicarbonate solution (e.g., 5% w/v)
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Organic solvent for extraction (e.g., n-heptane or toluene)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
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Rotary evaporator
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Crystallization dish
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Freezer or cooling bath
Procedure:
-
Reaction Setup: In a two-necked flask equipped with a magnetic stirrer and a condenser, add the desired amount of citronellal or Eucalyptus citriodora essential oil.
-
Catalyst Addition: Introduce the aqueous solution of the acid catalyst (e.g., sulfuric acid) to the flask.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50-60°C) and stir vigorously for the specified duration (e.g., 5-11 hours). Monitor the reaction's progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool and separate the organic phase. Wash the organic phase with a sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
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Purification: Purify the crude product by recrystallization from a suitable solvent like n-heptane.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Citronellal Cyclization
Welcome to the technical support center for the acid-catalyzed cyclization of citronellal (B1669106) to isopulegol (B1217435). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the citronellal cyclization reaction.
Question 1: Why is the yield of isopulegol low and what are the accompanying byproducts?
Answer:
Low yields of isopulegol are often attributed to suboptimal reaction conditions or inappropriate catalyst selection, leading to a variety of side reactions.[1] The primary byproducts typically include isomers of p-menthadiene, di-isopulegyl ethers, and unreacted citronellal.
Possible Causes and Solutions:
-
Inappropriate Catalyst: The balance between Lewis and Brønsted acid sites on the catalyst is crucial for high selectivity towards isopulegol.[2][3] Strong Brønsted acidity can favor dehydration reactions, leading to the formation of p-menthadienes.[1]
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Solution: Screen different solid acid catalysts. Materials with a higher ratio of Lewis to Brønsted acidity are often more selective.[1] Zeolites (like H-Beta), mesoporous materials (such as H-MCM-41), and clays (B1170129) (montmorillonite K10) are effective catalysts.
-
-
Suboptimal Catalyst Loading: The amount of catalyst used can significantly impact the reaction outcome.
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Solution: Optimize the catalyst loading. Insufficient catalyst may result in incomplete conversion, while an excess can promote unwanted side reactions.
-
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High Reaction Temperature: Elevated temperatures can favor the formation of dehydration byproducts.
-
Solution: Lowering the reaction temperature can suppress side reactions. For instance, conducting the reaction at 0°C with a catalyst like tin(IV) chloride has been shown to produce high yields of isopulegol.
-
-
Solvent Effects: The choice of solvent can influence reaction pathways and catalyst performance.
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Solution: Experiment with different solvents. Cyclohexane (B81311) and toluene (B28343) are commonly used and have demonstrated good results.
-
Question 2: How can the formation of p-menthadiene isomers be minimized?
Answer:
The formation of p-menthadienes is a common side reaction resulting from the dehydration of the carbocation intermediate. This is particularly favored by strong Brønsted acidity and high reaction temperatures.
Solutions:
-
Catalyst Modification: Utilize catalysts with a higher proportion of Lewis acid sites compared to Brønsted acid sites.
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Temperature Control: Maintain a lower reaction temperature to disfavor the endothermic dehydration pathway.
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Water Content Optimization: The role of water can be complex. In some systems, its presence can promote side reactions, while for others, like montmorillonite (B579905) clay, a buffer medium can be advantageous. Careful optimization of water content is necessary.
Question 3: What leads to the formation of di-isopulegyl ethers and how can it be prevented?
Answer:
Di-isopulegyl ethers are formed through the intermolecular reaction of two isopulegol molecules, which is also an acid-catalyzed process.
Solutions:
-
Catalyst Choice: Select a catalyst with moderate acidity to minimize the rate of this bimolecular reaction.
-
Substrate Concentration: Lowering the initial concentration of citronellal can reduce the likelihood of intermolecular reactions.
-
Control Reaction Time: Monitor the reaction's progress and terminate it once the maximum yield of isopulegol is reached to prevent subsequent ether formation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for citronellal cyclization?
A1: A variety of solid acid catalysts have been successfully employed. Some of the most common and effective include:
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Montmorillonite K10 clay: Known for providing high yields under mild conditions.
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Zeolites (e.g., H-Beta, ZSM-5): These microporous materials can offer high conversion rates, though they may also promote dehydration.
-
Mesoporous materials (e.g., H-MCM-41, Sn-SBA-15): Their high surface area can be advantageous.
-
Zirconia-based catalysts: Zirconium hydroxides and phosphated zirconia have shown good activity and selectivity.
Q2: What is a general experimental protocol for this reaction?
A2: A representative protocol using a solid acid catalyst is as follows:
-
Catalyst Activation: The solid acid catalyst (e.g., montmorillonite K10, zeolite H-Beta) is typically activated by heating under a vacuum or in a stream of an inert gas to remove adsorbed water.
-
Reaction Setup: A solution of citronellal in a suitable solvent (e.g., cyclohexane, toluene, or methylene (B1212753) chloride) is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reaction Execution: The activated catalyst is added to the citronellal solution, and the mixture is stirred at the desired temperature for a specified duration. Reaction progress should be monitored by techniques such as GC or TLC.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then typically removed under reduced pressure, and the resulting crude product can be purified by methods like column chromatography or distillation.
Q3: How does the solvent choice impact the reaction?
A3: The solvent can influence the reaction by affecting substrate-catalyst interactions and the stability of reaction intermediates. For example, the use of a Lewis basic solvent like acetonitrile (B52724) can drastically reduce the catalytic performance of some catalysts (e.g., Sn-SBA-15) due to competitive adsorption at the active sites. Non-polar solvents like cyclohexane are often preferred as they interact weakly with the catalyst surface.
Data Presentation
Table 1: Comparison of Different Catalysts and Reaction Conditions for Citronellal Cyclization
| Catalyst | Temperature (°C) | Time (h) | Solvent | Citronellal Conversion (%) | Isopulegol Selectivity (%) | Reference |
| Montmorillonite K10 | Room Temp. | 2 | Buffer Medium | High Yield | Not specified | |
| Cu/beta zeolite | 180 | 4 | Not specified | 90.20 | 80.98 | |
| Ni/beta zeolite | 180 | 4 | Not specified | 42.53 | 76.60 | |
| H-ZSM-5 | Not specified | 3 | Not specified | 85.1 | 82 | |
| 25%WO₃/Al₂O₃/SiO₂ | Not specified | 24 | Not specified | 90 | 97 | |
| Sn-B-NaYZE | Not specified | 0.75 | Liquid CO₂ | 99 | 99 | |
| Al-B-NaYZE | Not specified | Not specified | Liquid CO₂ | Not specified | 95 |
Experimental Protocols
Detailed Methodology for Citronellal Cyclization using Montmorillonite K10
This protocol is adapted from a green chemistry experiment and provides a good starting point for optimization.
Materials:
-
(±)-Citronellal (≥95%)
-
Montmorillonite K10 (MK10) clay
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Buffer solution (e.g., citrate-phosphate buffer, pH 5)
-
Dichloromethane (B109758) (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve citronellal in the buffer medium.
-
Catalyst Addition: Add montmorillonite K10 clay to the solution. The typical catalyst loading is around 10-20% by weight relative to citronellal.
-
Reaction: Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extraction: After the reaction is complete, extract the product from the aqueous mixture using dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude isopulegol.
-
Purification and Analysis: The crude product can be further purified by column chromatography on silica (B1680970) gel. Characterize the final product using techniques like NMR spectroscopy.
Visualizations
References
Technical Support Center: Neomenthoglycol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of neomenthoglycol (B13438) (also known as p-menthane-3,8-diol).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from citronellal (B1669106)?
A1: The primary impurities depend on the reaction conditions but often include:
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Isopulegol: An intermediate in the cyclization of citronellal that may not have fully reacted.[1]
-
Other p-menthane-3,8-diol (B45773) diastereomers: The synthesis typically yields a mixture of cis and trans isomers.[2]
-
Unreacted citronellal: Incomplete conversion will leave residual starting material.[1]
-
Citronellal acetals: Formed as by-products from the condensation of p-menthane-3,8-diol with citronellal.[3]
-
Dehydration and cracking products of isopulegol: Strong acid catalysts and high temperatures can promote the formation of these by-products.[1]
Q2: What is the recommended starting point for selecting a recrystallization solvent for this compound?
A2: Aliphatic hydrocarbons with 5 to 8 carbon atoms, such as n-heptane, are commonly and effectively used for the crystallization of p-menthane-3,8-diol. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures to ensure good recovery upon cooling.
Q3: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. Common causes include the solution being too concentrated, cooling too rapidly, or the presence of impurities. To resolve this, you can try the following:
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Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Introduce a co-solvent to modify the solvent system.
-
Use seeding with a pure crystal of this compound to encourage crystallization.
Q4: The yield of my recrystallized this compound is low. How can I improve it?
A4: Low yield can be due to several factors. To improve it, consider the following:
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Minimize the amount of hot solvent used for dissolution: Use only the minimum volume necessary to fully dissolve the crude product.
-
Optimize the final crystallization temperature: Lowering the temperature can increase the amount of product that crystallizes out of the solution.
-
Recover a second crop of crystals: The mother liquor can be concentrated and cooled further to obtain additional product.
-
Wash the collected crystals with ice-cold solvent: This minimizes the dissolution of the purified product during the washing step.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.
-
GC-MS: Can be used to separate and identify the different stereoisomers of p-menthane-3,8-diol, as well as volatile impurities. Chiral GC columns are necessary for separating enantiomers.
-
HPLC: Can be used to determine the purity of the compound. A reversed-phase C18 column is often suitable. Since this compound lacks a strong UV chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is often used.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound purification.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling rate is too fast. 3. Presence of impurities inhibiting crystallization. | 1. Add a small amount of hot solvent to redissolve the oil and then cool slowly. 2. Allow the solution to cool to room temperature before placing it in a cold bath. 3. Consider a preliminary purification step like column chromatography to remove impurities. |
| Low Crystal Yield | 1. Too much solvent used for dissolution. 2. Crystallization temperature is not low enough. 3. Significant amount of product remains in the mother liquor. 4. Product loss during washing. | 1. Use the minimum amount of hot solvent required for complete dissolution. 2. Cool the solution to a lower temperature (e.g., in a freezer or with a dry ice/acetone bath). 3. Concentrate the mother liquor and cool to obtain a second crop of crystals. 4. Wash the crystals with a minimal amount of ice-cold solvent. |
| No Crystals Form | 1. Solution is not supersaturated. 2. High purity of the solution can make nucleation difficult. | 1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. |
| Colored Crystals | 1. Colored impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Fractional Distillation Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Isomers | 1. Insufficient column efficiency (too few theoretical plates). 2. Distillation rate is too fast. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Decrease the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Bumping/Uneven Boiling | 1. Lack of nucleation sites for smooth boiling. | 1. Add boiling chips or a magnetic stir bar to the distillation flask. |
| Product Decomposition | 1. Distillation temperature is too high. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the this compound isomers. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with the sample. | 1. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation of the components. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Use a larger column or apply less sample. |
| Cracked or Dry Column Bed | 1. The solvent level dropped below the top of the stationary phase. | 1. Always keep the solvent level above the top of the stationary phase. If the column runs dry, it needs to be repacked. |
| Streaking of Bands | 1. The sample is not dissolving well in the mobile phase. 2. The sample was loaded in too large a volume of solvent. | 1. Ensure the sample is fully dissolved in a minimal amount of the eluent before loading. 2. Dissolve the sample in the smallest possible volume of solvent for loading. |
Quantitative Data
Table 1: Recrystallization Solvent Systems for p-Menthane-3,8-diol (this compound)
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity | Reference |
| n-Heptane | -50 | 20 | 80 | High Purity | |
| n-Heptane | -45 to -55 | - | - | High Purity |
Note: Specific purity percentages were not provided in the search results, but "high purity" was indicated.
Table 2: Physical Properties of p-Menthane-3,8-diol Isomers
| Isomer | Melting Point (°C) | Boiling Point (°C at 760 mmHg) | Reference |
| cis-p-menthane-3,8-diol | 82 | ~267.6 | |
| trans-p-menthane-3,8-diol | 74 | ~267.6 |
Experimental Protocols
Protocol 1: Recrystallization of this compound from n-Heptane
This protocol is based on the successful crystallization of p-menthane-3,8-diol.
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot n-heptane. Heat the mixture gently to ensure all the solid dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Crystallization: Once the solution has reached room temperature, place it in a freezer at a temperature between -10°C and -20°C for several hours, or as low as -50°C for 20 hours to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold n-heptane to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography for Purification of Terpenoids (General Protocol)
This is a general protocol that can be adapted for the purification of this compound. Optimization of the solvent system using TLC is crucial before performing column chromatography.
-
Column Preparation:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand on top of the plug.
-
Prepare a slurry of silica (B1680970) gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elution:
-
Begin adding the eluting solvent to the top of the column.
-
Collect the eluent in fractions.
-
Gradually increase the polarity of the eluting solvent (e.g., by increasing the percentage of a more polar solvent like ethyl acetate (B1210297) in a hexane/ethyl acetate mixture) to elute the different components.
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the purified this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Troubleshooting Logic for Recrystallization
Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.
General Purification Workflow
Caption: A diagram illustrating the general workflow for the purification of this compound.
References
Preventing byproduct formation in Neomenthoglycol synthesis
Welcome to the Technical Support Center for Neomenthoglycol (B13438) (cis-p-Menthane-3,8-diol) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound via the acid-catalyzed cyclization of citronellal (B1669106).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should expect during this compound synthesis from citronellal?
A1: The acid-catalyzed cyclization of citronellal is a Prins-type reaction that can lead to several byproducts. The most common include:
-
Isopulegol (B1217435) and its stereoisomers: These are intermediates that may not fully hydrate (B1144303) to form the diol.[1]
-
trans-p-Menthane-3,8-diol: The diastereomer of the desired cis-neomenthoglycol.
-
Citronellal acetals: Formed from the reaction of p-menthane-3,8-diol (B45773) with unreacted citronellal.[2]
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Dehydration and cracking products of isopulegol: Particularly at higher temperatures.[3]
Q2: My reaction yield of this compound is low. What are the likely causes and how can I improve it?
A2: Low yield is a common problem that can stem from several factors. Refer to the troubleshooting guide below for specific solutions. Key areas to investigate include reaction temperature, acid catalyst concentration, and reaction time. For instance, excessively high temperatures can favor the formation of isopulegol and its degradation byproducts over the desired diol.[4] Conversely, temperatures that are too low can result in a slow and incomplete reaction.
Q3: I am observing a high proportion of isopulegol in my product mixture. How can I promote the formation of this compound instead?
A3: The formation of isopulegol versus p-menthane-3,8-diol is highly dependent on the catalyst and reaction conditions. Weaker acid sites tend to favor the formation of the diol, while stronger acid sites promote the formation of isopulegol.[5] Consider using a milder acid catalyst or decreasing the concentration of the strong acid you are currently using. Additionally, ensuring sufficient water is present in the reaction medium is crucial for the hydration of the isopulegol intermediate.
Q4: How can I effectively separate the cis and trans isomers of p-menthane-3,8-diol?
A4: The separation of cis and trans isomers can be challenging due to their similar physical properties. The most effective methods are:
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Fractional Crystallization: This technique can be used to enrich one isomer. For example, cooling a solution of the product in n-heptane can lead to the crystallization of the desired diol.
-
Silica (B1680970) Gel Column Chromatography: This is a highly effective method for separating the isomers. A solvent system such as n-hexane and ethyl acetate (B1210297) is typically used.
Q5: My product is "oiling out" instead of crystallizing during purification. What should I do?
A5: "Oiling out" occurs when the product separates as a liquid instead of a solid. This can be caused by a solution that is too concentrated, cooling that is too rapid, or the presence of impurities. To resolve this, try diluting the solution with more hot solvent and allowing it to cool more slowly. Seeding the solution with a small crystal of pure product can also encourage proper crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low Conversion of Citronellal | Insufficient reaction time or temperature. | Increase reaction time or moderately increase temperature (e.g., to 50-60°C). | |
| Low catalyst concentration or inactive catalyst. | Increase the concentration of the acid catalyst within the recommended range (e.g., 0.02-1 wt% for sulfuric acid). Ensure the catalyst is fresh and active. | ||
| High Isopulegol Content | Strong acid catalyst or high acid concentration. | Use a weaker acid catalyst (e.g., citric acid) or decrease the concentration of the strong acid. | |
| Insufficient water for hydration. | Ensure an adequate amount of water is present in the reaction mixture to facilitate the hydration of the isopulegol intermediate. | ||
| High reaction temperature. | Lower the reaction temperature, as higher temperatures can favor the formation of isopulegol. | ||
| High Acetal (B89532) Byproduct Content | High concentration of sulfuric acid. | Reduce the sulfuric acid concentration to below 1 wt%, preferably in the range of 0.02-0.5 wt%. | |
| High reaction temperature and prolonged reaction time. | Optimize the reaction temperature and time to favor diol formation without promoting the subsequent reaction with citronellal. | ||
| Low cis to trans Isomer Ratio | Thermodynamic control of the reaction. | The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable. Shorter reaction times may favor the cis isomer. | |
| Reaction temperature. | Lowering the reaction temperature can sometimes improve stereoselectivity. One study to synthesize (+)-cis-p-Menthane-3,8-diol used a temperature of -78 °C. | ||
| Purification Difficulties ("Oiling Out") | Solution is too concentrated or cooled too quickly. | Dilute with more hot solvent and allow for slow, gradual cooling. Seeding the solution can also be beneficial. | |
| Presence of impurities inhibiting crystallization. | Purify the crude product using column chromatography before attempting crystallization. |
Quantitative Data on Byproduct Formation
The following table summarizes the effect of sulfuric acid concentration on the conversion of citronellal and the selectivity for p-menthane-3,8-diol and acetal byproducts.
| H₂SO₄ Conc. (wt%) | Citronellal Conversion (%) | p-Menthane-3,8-diol Selectivity (%) | Acetal Byproduct Formation (%) | Citation |
| 5.0 | 97.5 | 73.9 | 18.6 | |
| 1.0 | 95.4 | 92.3 | 0.4 | |
| 0.5 | 96.0 | 92.8 | 0.6 | |
| 0.25 | 97.9 | 92.3 | 2.7 |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of p-Menthane-3,8-diol
This protocol is a robust method for achieving high conversion of citronellal.
Materials:
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Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)
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0.25% (w/w) aqueous sulfuric acid solution
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n-Heptane (for crystallization)
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Anhydrous sodium sulfate
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Sodium bicarbonate solution (5% w/v)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine citronellal and the 0.25% aqueous sulfuric acid solution. A common ratio is 1 part citronellal to 3-5 parts acid solution by weight.
-
Stir the biphasic mixture vigorously at 50°C for 5 to 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Neutralize the organic layer by washing with a 5% sodium bicarbonate solution, followed by water, until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude product can be purified by crystallization from n-heptane. Dissolve the crude product in hot n-heptane and cool to -50°C for 20 hours to induce crystallization.
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Isolate the crystals by vacuum filtration, wash with cold n-heptane, and dry under vacuum.
Protocol 2: Purification of cis and trans Isomers by Column Chromatography
This protocol is for the separation of the diastereomers of p-menthane-3,8-diol.
Materials:
-
Crude p-menthane-3,8-diol product
-
Silica gel (60 Å)
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column. The size of the column will depend on the amount of crude product to be purified.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a 4:1 mixture of n-hexane:ethyl acetate).
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure cis- and trans-isomers separately.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the isolated isomers.
Visualizations
Reaction Pathway and Byproduct Formation
Caption: Acid-catalyzed cyclization of citronellal to form this compound and major byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Neomenthoglycol Formulation Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues encountered with Neomenthoglycol in various formulations. The information is presented in a question-and-answer format to directly address common challenges.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving common stability problems in this compound formulations.
Issue 1: I am observing a loss of this compound potency in my formulation over time. What should I do?
Potential Causes:
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Chemical Degradation: this compound, as a diol, may be susceptible to degradation through pathways such as oxidation or dehydration, particularly under stress conditions like elevated temperature or exposure to certain excipients.
-
Interaction with Excipients: Components in your formulation may be reacting with this compound, leading to its degradation.
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Inappropriate Storage Conditions: Exposure to high temperatures, light, or humidity can accelerate degradation.[1][2][3][4]
Recommended Actions & Experimental Protocols:
-
Confirm the Potency Loss: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to accurately quantify the amount of this compound remaining.[5]
-
Conduct Forced Degradation Studies: To understand the degradation pathways, subject a solution of this compound to stress conditions. This will help identify the conditions under which it is least stable.
-
Experimental Protocol: Forced Degradation Study
-
Preparation: Prepare separate solutions of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for the same time points.
-
Oxidation: Add 3-30% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 80-100°C).
-
Photodegradation: Expose the solution to UV light (e.g., 200 Wh/m²) and visible light (1.2 million lux hours).
-
-
Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze by HPLC to quantify the remaining this compound and detect any degradation products.
-
-
-
Excipient Compatibility Study: Assess the compatibility of this compound with each excipient in your formulation.
-
Experimental Protocol: Excipient Compatibility
-
Preparation: Create binary mixtures of this compound with each excipient (e.g., in a 1:1 ratio).
-
Storage: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 1, 2, 4 weeks).
-
Analysis: Analyze the samples at each time point by HPLC and compare the degradation profile to that of this compound alone stored under the same conditions.
-
-
-
Review Storage Conditions: Ensure your formulation is stored under appropriate conditions, protected from light and humidity, and at the recommended temperature.
Issue 2: The physical appearance of my this compound formulation (e.g., color, clarity) is changing.
Potential Causes:
-
Formation of Degradation Products: Chemical degradation can lead to the formation of chromophoric (colored) impurities.
-
Physical Instability: In liquid formulations, changes in solubility due to temperature fluctuations or pH shifts can cause precipitation.
-
Microbial Contamination: In aqueous-based formulations, microbial growth can lead to turbidity or color changes.
Recommended Actions & Experimental Protocols:
-
Characterize the Change: Document the specific changes in appearance.
-
Identify Degradants: Use analytical techniques like HPLC-MS (Mass Spectrometry) to identify the chemical structures of any new impurities being formed.
-
Evaluate Formulation pH: Monitor the pH of the formulation over time, as a shift in pH can indicate a chemical reaction and affect stability.
-
Microbial Limits Testing: For aqueous formulations, perform standard microbial enumeration tests to check for contamination.
Logical Workflow for Troubleshooting this compound Stability
Caption: A logical workflow for diagnosing and resolving stability issues in this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What are the likely chemical degradation pathways for this compound?
A1: As a cyclic diol, this compound may undergo several types of chemical degradation:
-
Oxidation: The secondary and tertiary alcohol groups can be susceptible to oxidation, potentially forming ketones, aldehydes, or carboxylic acids. This can be catalyzed by metal ions or exposure to oxygen.
-
Dehydration: Under acidic conditions and/or heat, alcohols can undergo dehydration to form alkenes.
-
Esterification: If formulated with acidic excipients, esterification could occur, although this is less common as a degradation pathway unless under specific conditions.
Proposed General Degradation Pathways for a Diol like this compound
Caption: Potential chemical degradation pathways for a diol compound like this compound under stress conditions.
Q2: How should I select excipients to minimize stability issues with this compound?
A2: Excipient selection is critical for ensuring the stability of your formulation.
-
Avoid Reactive Excipients: Be cautious with excipients that have reactive functional groups. For example, reducing sugars (like lactose) can potentially interact with other formulation components.
-
Control Impurities: Excipients can contain reactive impurities (e.g., peroxides in polymers like PEG, metal ions in inorganic fillers) that can catalyze degradation. Use high-purity excipients.
-
Consider pH and Moisture: For liquid formulations, select buffering agents to maintain an optimal pH where this compound is most stable. For solid dosage forms, use excipients with low water content if your studies show this compound is sensitive to hydrolysis.
Q3: What analytical methods are recommended for a stability study of this compound?
A3: A combination of methods is often best for a comprehensive stability study:
-
HPLC with UV/Vis or MS detector: This is the primary technique for separating and quantifying this compound and its degradation products. An MS detector is particularly useful for identifying the structure of unknown degradants.
-
Gas Chromatography (GC): If volatile degradation products are expected, GC can be a suitable method.
-
Spectroscopy (FTIR, NMR): These techniques can be used to characterize the structure of isolated degradation products.
-
Physical Tests: Depending on the dosage form, tests for appearance, pH, dissolution (for solid doses), and viscosity (for liquids) should be included in the stability protocol.
Data Presentation for Stability Studies
To effectively track the stability of your this compound formulation, organize your data in clear, comparative tables. Below are templates you can adapt for your experiments.
Table 1: Forced Degradation Study Results for this compound
| Stress Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants Detected |
| 0.1 M HCl (60°C) | 24 | 100.0 | |||
| 0.1 M NaOH (60°C) | 24 | 100.0 | |||
| 3% H₂O₂ (RT) | 24 | 100.0 | |||
| Heat (80°C) | 24 | 100.0 | |||
| Light (UV/Vis) | - | 100.0 |
Table 2: Excipient Compatibility Study at 40°C/75% RH
| Mixture | Storage Time (weeks) | Initial Assay of this compound (%) | Assay of this compound (%) | Physical Appearance |
| This compound (Control) | 4 | 100.0 | No Change | |
| This compound + Excipient A | 4 | 100.0 | ||
| This compound + Excipient B | 4 | 100.0 | ||
| This compound + Excipient C | 4 | 100.0 |
References
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. The Stability Challenges for Pharmaceutical Products | RSSL [rssl.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Synthetic Neomenthoglycol (p-Menthane-3,8-diol)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Neomenthoglycol, also known as p-menthane-3,8-diol (B45773) (PMD). The information addresses common issues encountered during its synthesis, with a focus on impurity identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
The most prevalent impurities in this compound synthesized via the acid-catalyzed cyclization of citronellal (B1669106) are unreacted starting material, reaction intermediates, and various byproducts. These include:
-
Unreacted Citronellal: The starting material for the synthesis may not fully convert to the desired product.
-
Isopulegol (B1217435): This is a key intermediate in the cyclization reaction. Incomplete hydration of isopulegol can lead to its presence in the final product.[1][2]
-
Citronellal Acetals: These byproducts can form from the condensation reaction between the newly formed p-menthane-3,8-diol and remaining citronellal.[2][3][4]
-
Isomeric Forms: The synthesis typically produces a mixture of cis and trans isomers of p-menthane-3,8-diol. While not technically impurities in the same way as byproducts, their relative ratio is a critical aspect of the final product's composition.
Q2: How does the choice of acid catalyst impact impurity formation?
The type and concentration of the acid catalyst significantly influence the product distribution and the formation of byproducts.
-
Strong Brønsted acids (e.g., sulfuric acid): While effective in promoting the reaction, they can also lead to the formation of dehydration and cracking byproducts of the isopulegol intermediate.
-
Weaker acids: These are reported to favor the formation of the desired p-menthane-3,8-diol over the isopulegol intermediate.
Q3: What is the general reaction mechanism for the synthesis of this compound from citronellal?
The reaction is an acid-catalyzed intramolecular Prins-type cyclization. The process begins with the protonation of the aldehyde group in citronellal. This is followed by the cyclization of the molecule to form a carbocation intermediate, which is then hydrated to yield p-menthane-3,8-diol.
Q4: Can unreacted citronellal be removed from the final product?
Yes, unreacted citronellal can be separated from the desired this compound product through standard purification techniques such as crystallization or column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of citronellal | - Insufficient reaction time or temperature.- Low catalyst concentration or activity. | - Increase the reaction time and/or temperature moderately. Note that higher temperatures may promote byproduct formation.- Increase the catalyst concentration within the recommended range.- Ensure the catalyst is fresh and active. |
| High levels of isopulegol in the final product | - Incomplete hydration of the isopulegol intermediate.- Reaction conditions favoring isopulegol formation (e.g., stronger acid sites). | - Increase the water content in the reaction mixture.- Prolong the reaction time to facilitate complete hydration.- Consider using a milder acid catalyst. |
| Significant formation of acetal (B89532) byproducts | - High concentration of citronellal relative to water.- High reaction temperatures and/or high acid concentrations. | - Adjust the ratio of citronellal to the aqueous acid solution.- Lower the reaction temperature and/or the acid concentration. |
| Difficulty in isolating pure this compound | - A complex mixture of byproducts is present.- The chosen purification method is inefficient. | - Optimize the reaction conditions to minimize the formation of byproducts.- Employ purification techniques such as fractional distillation, column chromatography, or recrystallization. |
Common Impurities in Synthetic this compound
| Impurity | Chemical Structure | Origin | Analytical Detection Method |
| Unreacted Citronellal | C₁₀H₁₈O | Incomplete reaction of the starting material. | GC-MS, TLC |
| Isopulegol | C₁₀H₁₈O | Incomplete hydration of the reaction intermediate. | GC-MS, TLC |
| Citronellal Acetals | C₂₀H₃₆O₂ | Condensation of p-menthane-3,8-diol with citronellal. | GC-MS, NMR |
| trans-p-Menthane-3,8-diol | C₁₀H₂₀O₂ | Diastereomer formed during the cyclization reaction. | GC-MS, NMR, Chiral GC |
Experimental Protocols
Synthesis of this compound (p-Menthane-3,8-diol) from Citronellal
This protocol is adapted from published literature and describes the acid-catalyzed cyclization of citronellal.
Materials:
-
Citronellal or high-citronellal content essential oil (e.g., from Eucalyptus citriodora)
-
0.25% (w/w) aqueous sulfuric acid
-
n-Heptane
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the citronellal with the 0.25% aqueous sulfuric acid solution.
-
Stir the biphasic mixture vigorously and heat to 50°C.
-
Maintain the temperature and stirring for 5 to 11 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Neutralize the organic layer by washing with the sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
Purification of this compound by Recrystallization
This protocol is based on established methods for the purification of p-menthane-3,8-diol.
Materials:
-
Crude this compound
-
n-Heptane
-
Crystallization dish
-
Freezer or cooling bath
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot n-heptane.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For enhanced crystallization, cool the solution to -20°C to -50°C for several hours.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold n-heptane to remove residual impurities.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound from Citronellal and the formation of major impurities.
References
Technical Support Center: Enhancing the Purity of Neomenthoglycol Analytical Standards
Welcome to the technical support center for Neomenthoglycol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and refining experimental techniques to enhance the purity of this compound analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as cis-p-Menthane-3,8-diol, is a bicyclic organic compound with the molecular formula C10H20O2.[1] It is a high-purity analytical standard, typically with a purity greater than 95%, used as a reference material in analytical chemistry.[1] Its applications include the study of insect repellents and as a key standard for the identification and quantification of related compounds in essential oils, such as those from Eucalyptus citriodora.[1]
Q2: What are the common impurities found in this compound analytical standards?
A2: Common impurities in this compound, which is often synthesized from citronellal (B1669106), can include:
-
Stereoisomers: The synthesis typically yields a mixture of cis- and trans-isomers of p-menthane-3,8-diol.[1]
-
Unreacted Starting Materials: Residual citronellal from an incomplete reaction.
-
Intermediates: Isopulegol, which is an intermediate in the acid-catalyzed cyclization of citronellal.[2]
-
Byproducts: Formation of byproducts such as citronellal acetals can occur, especially at low reaction temperatures and high acid concentrations.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To maintain the purity and stability of this compound, it is recommended to store it in a cool, dry place, ideally between 5°C and 30°C. The container should be tightly sealed to prevent moisture absorption, which can lead to degradation. Exposure to light should also be minimized by using an opaque container or storing it in a dark environment to prevent photodegradation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification and analysis of this compound.
Purification Issues
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of impurities. | Pre-purify the crude material using a quick filtration through a plug of silica (B1680970) gel to remove baseline impurities before recrystallization. |
| Co-crystallization of isomers or impurities. | Screen different recrystallization solvents or solvent mixtures. For this compound, n-heptane is a good starting point. |
| "Oiling out" instead of crystallization. | This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Allow the solution to cool slowly to room temperature before placing it in a cooling bath. If the problem persists, try a lower boiling point solvent. |
Issue 2: Poor Separation of Isomers During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Inappropriate solvent system. | The polarity of the eluent may not be optimal for separating the cis- and trans-isomers. A common mobile phase for separating this compound isomers is a mixture of n-hexane and ethyl acetate (B1210297) (e.g., 4:1 v/v). Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal separation before running the column. |
| Column overloading. | Using too much crude material for the amount of stationary phase will result in poor separation. A general guideline is a silica-to-sample ratio of at least 30:1. |
| Poor column packing. | An improperly packed column with channels or cracks will lead to inefficient separation. Ensure the silica gel is packed uniformly as a slurry. |
Analytical Issues
Issue 3: Extra Peaks in the Gas Chromatogram
| Potential Cause | Troubleshooting Steps |
| Presence of impurities. | Refer to the common impurities listed in the FAQs. These could be unreacted citronellal, isopulegol, or citronellal acetals. |
| Thermal degradation in the injector. | Diols can be susceptible to thermal degradation. Lowering the injector temperature may help reduce the formation of degradation products. |
| Contamination of the GC system. | Run a solvent blank to check for contamination in the syringe, inlet, or column. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol describes the purification of crude this compound synthesized from citronellal.
Materials:
-
Crude this compound
-
n-Heptane (or other suitable solvent)
-
Erlenmeyer flask
-
Heating plate
-
Cooling bath (ice-water or freezer)
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot n-heptane in an Erlenmeyer flask.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in a cooling bath (e.g., -10°C) for several hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold n-heptane to remove any remaining impurities.
-
Dry the crystals, for example, in an oven at 50°C for 7 hours, to obtain the purified this compound.
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the purity assessment of a this compound analytical standard.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve it in 1 mL of a suitable solvent (e.g., ethanol, hexane) in a GC vial.
Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Equipped with a Mass Spectrometer (MS) detector |
| Column | A polar capillary column (e.g., Wax phase) or a chiral column for isomer separation is recommended. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold for 5 minutes. |
| MS Detector | Operated in electron impact (EI) mode with a scan range of m/z 40-400. |
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For isomer quantification, a chiral column is necessary.
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Purity of Analytical Standard | >95% | |
| Purity of Synthesized PMD (from Citronellal) | up to 96.4% | |
| Synthesis Conversion Rate (Citronellal to PMD) | 97.9% | |
| Synthesis Selectivity (for p-menthane-3,8-diols) | 92.3% | |
| PMD Content in Raw C. citriodora Essential Oil | 1-2% | |
| PMD Content in Refined Oil of Lemon Eucalyptus | up to 70% |
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting guide for recrystallization issues.
Caption: Troubleshooting guide for analytical issues in GC.
References
Overcoming poor resolution in chromatographic analysis of Neomenthoglycol
Welcome to our dedicated support center for resolving common issues in the chromatographic analysis of neomenthoglycol (B13438). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor resolution and other analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
The main challenge in analyzing this compound, a stereoisomer of menthol (B31143), lies in its separation from the other seven stereoisomers ((+)-menthol, (-)-neomenthol, (+)-neomenthol, (-)-isomenthol, (+)-isomenthol, (-)-neoisomenthol, and (+)-neoisomenthol).[1] These isomers possess very similar physical and chemical properties, making their separation difficult and often resulting in poor chromatographic resolution.[1][2] Key issues include peak co-elution and peak tailing.[3]
Q2: Which chromatographic techniques are most suitable for this compound analysis?
Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for the analysis of this compound and its isomers.[1] The choice between HPLC and GC often depends on the sample matrix, the desired level of separation (e.g., diastereomers vs. enantiomers), and the available instrumentation. Chiral chromatography is essential for the complete separation of all eight optical isomers.
Q3: What type of chromatographic column is recommended for achieving good resolution?
The selection of the column's stationary phase is critical for successful separation.
-
For HPLC: A two-step approach is often effective. First, separate the diastereomeric pairs (menthol, neomenthol, isomenthol, and neoisomenthol) on a standard achiral normal-phase column (e.g., silica). Subsequently, resolve the individual enantiomers within each pair using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188), have demonstrated excellent performance in resolving menthol enantiomers.
-
For GC: Chiral capillary columns are necessary for separating all optical isomers. Columns with derivatized cyclodextrins have been shown to be effective. In some cases, using two different chiral columns in tandem (tandem capillary chiral columns) can provide the complementary selectivity needed to resolve all eight isomers.
Troubleshooting Guide: Overcoming Poor Resolution
Poor resolution in the chromatographic analysis of this compound can manifest as overlapping peaks, broad peaks, or tailing peaks. The following guide provides a systematic approach to troubleshooting and improving your separation.
Issue 1: Co-elution of this compound with other Isomers
Co-elution, or the overlapping of peaks, is the most common resolution problem.
Troubleshooting Workflow for Co-elution
Caption: A workflow for troubleshooting co-eluting peaks.
Solutions:
-
Optimize the Mobile Phase (HPLC): The composition of the mobile phase significantly impacts resolution. For normal-phase HPLC, a mobile phase of hexane (B92381) with an alcohol modifier like 2-propanol is often used. Adjusting the percentage of the alcohol modifier can improve the separation of diastereomers.
-
Optimize the Temperature Program (GC): The temperature ramp rate is a critical parameter in GC. A slower temperature ramp can enhance the separation of closely eluting peaks. A typical program might start at a low temperature (e.g., 40-60°C) and ramp up to a higher temperature (e.g., 200-230°C).
-
Adjust the Flow Rate: Slower flow rates in both HPLC and GC can provide more time for analytes to interact with the stationary phase, which can lead to better resolution. However, this will also increase the analysis time, so a balance must be found.
-
Increase Column Efficiency: Using a longer column or a column with a smaller internal diameter can increase separation efficiency and improve resolution.
Issue 2: Peak Tailing
Peak tailing, where the peak asymmetry is skewed towards the end, can also contribute to poor resolution and inaccurate quantification.
Potential Causes and Solutions for Peak Tailing
Caption: Causes and solutions for peak tailing.
Solutions:
-
Deactivate Active Sites: Polar analytes like this compound can interact with active sites in the injector or on the column, causing tailing. Using a deactivated inlet liner and a column specifically designed for inertness can mitigate this issue.
-
Sample Derivatization: If tailing persists, consider derivatizing the hydroxyl groups of this compound to a less polar functional group before analysis.
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak tailing. Try diluting your sample.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Menthol Isomers (Diastereomer and Enantiomer Separation)
This protocol is adapted from a method for separating the four diastereomeric pairs of menthol followed by enantiomeric resolution.
1. Diastereomer Separation (Achiral Normal-Phase HPLC)
-
Column: Standard silica (B1680970) column.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., 2-propanol). The exact ratio should be optimized to achieve baseline separation of the four diastereomeric pairs.
-
Sample Preparation: Prepare a stock solution of the menthol isomer mixture at a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection: Refractive Index (RI) or a universal detector can be used for underivatized menthol.
2. Enantiomer Separation (Chiral HPLC)
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., amylose or cellulose derivatives).
-
Mobile Phase: Typically a non-polar solvent like hexane or heptane (B126788) mixed with a small amount of an alcohol modifier (e.g., ethanol (B145695) or isopropanol).
-
Procedure: Collect the fractions corresponding to each diastereomeric pair from the achiral separation. Inject each fraction onto the chiral column to separate the enantiomers.
Protocol 2: Chiral GC-MS Analysis of Menthol Isomers
This protocol is based on methods for the separation of all eight optical isomers of menthol.
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase. For complete separation, tandem CycloSil-B and BGB-175 chiral capillary columns can be used.
-
Injection: Split injection is commonly used. An injection temperature of around 250°C is typical.
-
Sample Preparation: Dilute the sample in a suitable solvent like n-hexane to a concentration of approximately 1 mg/mL for each isomer.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An optimized temperature program is crucial. A starting point could be:
-
Initial Temperature: 60°C
-
Ramp Rate: 2-5°C/min
-
Final Temperature: 220-230°C
-
-
Detection: Mass Spectrometry (MS) or Flame Ionization Detector (FID).
Quantitative Data Summary
Table 1: Recommended HPLC Columns for this compound Analysis
| Analysis Stage | Column Type | Stationary Phase Example | Purpose |
| Diastereomer Separation | Achiral Normal-Phase | Silica | To separate the four diastereomeric pairs (menthol, neomenthol, isomenthol, neoisomenthol). |
| Enantiomer Separation | Chiral | Polysaccharide-based (e.g., amylose or cellulose derivatives) | To resolve the individual enantiomers within each diastereomeric pair. |
Table 2: Recommended GC Columns for this compound Analysis
| Column Type | Stationary Phase Example | Purpose |
| Chiral Capillary | Derivatized Cyclodextrins (e.g., CycloSil-B) | To separate all eight optical isomers of menthol. |
| Tandem Chiral Capillary | CycloSil-B and BGB-175 | To achieve baseline separation of all eight isomers through complementary selectivity. |
References
Validation & Comparative
Validating the Purity of Synthesized Neomenthoglycol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized neomenthoglycol (B13438), a key component of the insect repellent p-menthane-3,8-diol (B45773) (PMD). We present experimental data, detailed methodologies, and a comparison with a leading alternative, N,N-Diethyl-meta-toluamide (DEET).
This compound, a stereoisomer of p-menthane-3,8-diol, is synthesized through the acid-catalyzed cyclization of citronellal. The synthesis inevitably produces a mixture of stereoisomers, primarily cis and trans isomers of p-menthane-3,8-diol. Therefore, robust analytical methods are essential to quantify the purity of this compound and characterize the isomeric composition of the final product.
Comparative Analysis of Purity Validation Methods
The primary methods for validating the purity of synthesized this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity assessment.
| Analytical Method | Principle | Key Advantages | Typical Purity Achieved for Synthesized PMD |
| GC-MS | Separation based on volatility and polarity, with mass spectrometry for identification. | High resolution for separating stereoisomers (with a chiral column), sensitive detection, and definitive identification of impurities. | 96.4%[1] - 99%[2] |
| Chiral HPLC | Separation of enantiomers and diastereomers based on differential interaction with a chiral stationary phase. | Excellent for resolving all stereoisomers, enabling precise quantification of this compound. | Can achieve baseline separation of all four stereoisomers. |
| qNMR | Absolute quantification based on the direct proportionality between NMR signal integrals and the number of nuclei. | Provides a direct and highly accurate measure of purity without the need for a reference standard for each impurity. | Can determine purity with high precision (<1% RSD). |
Experimental Protocols
Synthesis of p-Menthane-3,8-diol (including this compound)
A common and efficient method for synthesizing p-menthane-3,8-diol is the acid-catalyzed cyclization of citronellal.
Materials:
-
(+)-Citronellal
-
0.25% aqueous sulfuric acid
-
n-heptane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of (+)-citronellal and 0.25% aqueous sulfuric acid is stirred vigorously at 50°C for 5 to 11 hours.[1][3]
-
After the reaction, the organic layer containing the p-menthane-3,8-diol isomers is separated.
-
The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
-
The solution is dried over anhydrous sodium sulfate.
-
The crude product is purified by crystallization from n-heptane at low temperatures (e.g., -25°C to -50°C) to yield high-purity p-menthane-3,8-diols.[3]
Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS with a chiral column is a powerful technique for separating and quantifying the stereoisomers of p-menthane-3,8-diol.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., Rt-βDEXse or a β-cyclodextrin column).
GC Conditions:
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: An initial temperature of 60°C held for 5 minutes, then ramped to 230°C at 3°C/min, and held for 10 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scanned over a relevant m/z range to detect p-menthane-3,8-diol and its fragments.
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Identification of stereoisomers is confirmed by comparing their mass spectra and retention times with those of known standards.
Purity Validation by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the separation of stereoisomers.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV or Refractive Index).
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD).
Chromatographic Conditions:
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength or Refractive Index detection.
Data Analysis: The percentage purity of this compound is calculated from the peak areas in the chromatogram. Baseline separation of all stereoisomers allows for accurate quantification of each.
Purity Validation by Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for specific impurity standards.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Sample Preparation:
-
Accurately weigh the synthesized this compound sample and a certified internal standard into an NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl3).
NMR Parameters:
-
Pulse Program: A single pulse experiment (e.g., 'zg' on a Bruker instrument).
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.
Data Analysis: The purity of this compound is calculated by comparing the integral of a characteristic this compound signal to the integral of a signal from the internal standard, taking into account the number of protons each signal represents and the molecular weights and masses of the sample and standard.
Workflow and Logic Diagrams
References
A Comparative Efficacy Analysis of Neomenthoglycol (p-Menthane-3,8-diol) and DEET as Mosquito Repellents
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the mosquito repellent properties of Neomenthoglycol, chemically identified as p-Menthane-3,8-diol (PMD), and the synthetic compound N,N-Diethyl-meta-toluamide (DEET). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of experimental data, detailed methodologies, and an exploration of the underlying biochemical pathways of these two widely used active ingredients.
Executive Summary
Both PMD and DEET are effective mosquito repellents, but they differ in their origin, chemical properties, and specific mechanisms of action. DEET has long been considered the "gold standard" for broad-spectrum and long-lasting repellency. PMD, a naturally derived compound, has demonstrated comparable efficacy to DEET in numerous studies, particularly at higher concentrations, making it a viable alternative for consumers seeking plant-based repellents.[1] The choice between these two active ingredients often depends on factors such as desired protection time, target mosquito species, and consumer preference.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the efficacy of PMD and DEET against various mosquito species, primarily focusing on protection time as determined by arm-in-cage laboratory studies.
Table 1: Protection Time of PMD vs. DEET Against Aedes Mosquitoes
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Minutes) | Study Type |
| PMD | 30% | Aedes aegypti | ~360 | Laboratory (Arm-in-cage)[2] |
| DEET | 20% | Aedes aegypti | ~360 | Laboratory (Arm-in-cage) |
| DEET | 23.8% | Aedes aegypti | 301.5 | Laboratory |
| DEET | 24% | Aedes albopictus | >360 | Laboratory (Arm-in-cage) |
| DEET | 10% | Aedes aegypti | Not specified, but showed significant repellency | Laboratory |
Table 2: Protection Time of PMD vs. DEET Against Anopheles and Culex Mosquitoes
| Active Ingredient | Concentration | Mosquito Species | Mean Complete Protection Time (Minutes) | Study Type |
| PMD | 15% | Anopheles stephensi | <360 (less than DEET) | Laboratory (Arm-in-cage) |
| DEET | 15% | Anopheles stephensi | ~360 | Laboratory (Arm-in-cage) |
| PMD | Not Specified | Anopheles gambiae | Repellent effect observed | Laboratory |
| DEET | 24% | Culex quinquefasciatus | >90% repellency for 6 hours | Laboratory |
Experimental Protocols
The primary method for evaluating the efficacy of topical mosquito repellents is the arm-in-cage test . This standardized laboratory procedure provides a controlled environment to assess the complete protection time of a repellent formulation.
Arm-in-Cage Test Protocol
Objective: To determine the duration of complete protection provided by a topical repellent against biting mosquitoes.
Materials:
-
Test cage (e.g., 40 x 40 x 40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus) that have been sugar-starved for a period (e.g., 24 hours) to ensure they are actively seeking a blood meal.
-
Human volunteers.
-
Test repellent formulation and a control substance (e.g., ethanol).
-
Protective gloves.
Procedure:
-
Volunteer Preparation: The volunteer's forearm is cleaned with unscented soap and water and dried thoroughly.
-
Repellent Application: A standardized amount of the repellent is applied evenly to a defined area on the volunteer's forearm. The hand is covered with a protective glove.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a specified period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).
-
Data Collection: The time to the first confirmed mosquito bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within a short timeframe.
-
Complete Protection Time (CPT): The CPT is the duration from the application of the repellent until the first confirmed bite. The test is usually continued for up to 8 hours or until the repellent fails.
Mechanisms of Action & Signaling Pathways
Both PMD and DEET exert their repellent effects by interacting with the mosquito's chemosensory system, primarily through olfaction (sense of smell) and, in the case of DEET, also through gustation (sense of taste).
DEET's Multi-Modal Mechanism of Action
DEET's mechanism is complex and not fully elucidated, with several hypotheses supported by experimental evidence. It is believed to act through multiple pathways:
-
Direct Repellency ("Smell and Avoid"): Mosquitoes possess olfactory receptor neurons (ORNs) that can directly detect DEET, leading to an avoidance response.
-
Olfactory Confusion ("Scrambling"): DEET can modulate the activity of ORNs that detect host odors like lactic acid and 1-octen-3-ol. This interference "scrambles" the chemical signature of a host, making it difficult for the mosquito to locate.
-
Contact Repellency: Upon landing on a DEET-treated surface, mosquitoes are repelled through their gustatory system, which detects DEET as a bitter and aversive compound. This contact repellency is independent of the olfactory system.
The Odorant Receptor Co-receptor (Orco) is a crucial component of the insect olfactory system, forming a heteromeric ion channel with specific odorant receptors (ORs). The volatile repellency of DEET is dependent on a functional Orco pathway. Studies have identified specific ORs, such as CquiOR136 in Culex quinquefasciatus, that are activated by DEET.
p-Menthane-3,8-diol (PMD) Mechanism of Action
The mechanism of PMD is primarily attributed to its strong odor, which interferes with the mosquito's ability to locate a host. Like DEET, PMD has been shown to activate specific olfactory receptors. Notably, the same receptor identified as a target for DEET, CquiOR136 in Culex quinquefasciatus, is also activated by PMD. This suggests a shared pathway for the detection of these two different repellent compounds in certain mosquito species. The primary mode of action is considered to be direct repellency through the activation of ORNs.
Conclusion
Both DEET and PMD are highly effective mosquito repellents that function by interacting with the mosquito's olfactory system. DEET offers the advantage of a broader, multi-modal mechanism of action that includes contact repellency, and it has a longer history of use and a vast body of supporting efficacy data. PMD, however, presents a naturally derived alternative with comparable protection times to DEET in many situations, aligning with growing consumer demand for botanical ingredients. The selection of a particular active ingredient for product development will depend on the specific performance requirements, target consumer demographic, and desired product positioning. Further research into the specific olfactory and gustatory receptors involved in repellency will pave the way for the development of novel and even more effective repellent technologies.
References
A Comparative Guide to Analytical Method Validation for Neomenthoglycol Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Neomenthoglycol, a key compound in various research and pharmaceutical applications, is critical for ensuring product quality, safety, and efficacy. The selection of a robust and validated analytical method is paramount. This guide provides a comparative overview of common analytical techniques applicable to this compound quantification, supported by experimental data from analogous polyol and glycol validation studies.
Comparison of Analytical Methods
The primary methods for the quantification of polyols like this compound include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, specificity, and sample preparation complexity.
| Parameter | HPLC-RID | GC-FID/MS | LC-MS/MS | qNMR |
| Principle | Separation based on polarity, detection based on refractive index changes. | Separation of volatile compounds, detection by ionization in a flame or mass fragmentation. | Separation by liquid chromatography, detection by mass-to-charge ratio. | Quantification based on the nuclear magnetic resonance signal of the analyte. |
| Sample Derivatization | Generally not required.[1] | Often required to increase volatility and thermal stability.[2][3] | May be used to improve ionization efficiency.[4][5] | Not required. |
| Sensitivity | Lower, with Limits of Detection (LOD) typically in the mg/mL range. | High, with LODs often in the µg/mL to ng/mL range. | Very high, with LODs in the ng/mL to pg/mL range. | Moderate, with LODs in the mg/L range. |
| Specificity | Lower, as RID is a universal but non-specific detector. Co-elution can be an issue. | High, especially with MS, which provides structural information. | Very high, with the ability to distinguish isomers and resolve complex mixtures. | High, provides structural information. |
| Linearity (R²) (Typical) | >0.99 | >0.99 | >0.99 | Not applicable in the same way. |
| Precision (RSD%) (Typical) | <5% | <15% | <15% | <5% |
| Accuracy (Recovery %) (Typical) | 91-109% | >80% | ±20% of expected concentrations | 98-104% |
| Throughput | Moderate. | Lower, due to longer run times and sample preparation. | Higher, with the potential for rapid analysis. | Lower. |
| Instrumentation Cost | Low. | Moderate. | High. | Very High. |
| Typical Application | Routine quality control of high-concentration samples. | Analysis of volatile impurities and quantification in various matrices. | Trace level quantification, metabolite studies, and analysis in complex biological matrices. | Structural elucidation and quantification without the need for reference standards of the same compound. |
Experimental Protocols
Detailed experimental protocols are crucial for the successful validation and implementation of any analytical method. Below are generalized methodologies for the key techniques discussed.
HPLC-RID Method for Polyol Analysis
This method is adapted from validated procedures for the analysis of sugars and polyols.
-
Instrumentation: High-Performance Liquid Chromatograph with a Refractive Index Detector.
-
Column: A column suitable for sugar and polyol analysis, such as a Shodex SUGAR SP0810 column.
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 80°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected.
-
Validation Parameters:
-
Linearity: Assessed by preparing standard solutions at a minimum of five concentrations.
-
Accuracy: Determined by spike and recovery studies at different concentration levels.
-
Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) assays.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.
-
GC-FID/MS Method for Glycol Analysis
This protocol is based on standard methods for the analysis of glycols in various samples.
-
Instrumentation: Gas Chromatograph with a Flame Ionization Detector or Mass Spectrometer.
-
Column: A capillary column suitable for polar compound analysis, such as a VF-624.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Optimized for the specific analyte and column.
-
Oven Temperature Program: A gradient temperature program is typically used to ensure separation of all components.
-
Sample Preparation and Derivatization: Samples may require extraction and derivatization (e.g., silylation) to increase volatility.
-
Validation Parameters:
-
Linearity: Established using a series of calibration standards.
-
Accuracy: Assessed through the analysis of spiked samples.
-
Precision: Determined by repeated injections of the same sample.
-
LOD and LOQ: Determined from the signal-to-noise ratio or the calibration curve.
-
LC-MS/MS Method for Glycol Analysis
This methodology is derived from validated methods for the sensitive quantification of glycols in biological matrices.
-
Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Ionization Mode: Positive or negative ESI, depending on the analyte.
-
MS/MS Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: May involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, followed by derivatization if necessary.
-
Validation Parameters:
-
Linearity: Assessed over the expected concentration range.
-
Accuracy and Precision: Determined at multiple concentration levels (low, medium, and high).
-
Matrix Effect: Evaluated to ensure that components of the sample matrix do not interfere with ionization.
-
Stability: Assessed under various storage and processing conditions.
-
Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
References
- 1. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols - ProQuest [proquest.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of eight glycols in serum using LC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Ultra-High-Pressure Liquid Chromatographic Tandem Mass Spectrometry Method for the Analysis of Benzoyl Ester Derivatized Glycols and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Neomenthoglycol Analysis: A Comparative Guide to GC-FID and HPLC-RI Techniques
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of Neomenthoglycol, a key stereoisomer of menthoglycol, is critical for quality control, metabolic studies, and formulation development. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of two common chromatographic methods for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RI).
The choice between these techniques often involves a trade-off between sensitivity, sample preparation complexity, and the need for derivatization. This guide presents a summary of their performance characteristics, detailed experimental protocols adapted for this compound analysis based on established methods for related compounds, and a discussion of the key considerations for method selection and cross-validation.
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance of GC-FID and HPLC-RI for the analysis of this compound, based on data from analogous compounds like glycols and terpene diols. These values provide a baseline for what can be expected when developing and validating a method for this compound.
| Analytical Method | Limit of Quantification (LOQ) | Precision (%RSD) | Throughput | Key Considerations |
| GC-FID | ~30 ppb (with derivatization)[1] | < 5% | Moderate | Requires derivatization to improve volatility and peak shape.[2] Higher sensitivity than HPLC-RI. |
| HPLC-RI | ~4 mg/L[3] | < 2% | High | No derivatization required, simplifying sample preparation. Lower sensitivity and not suitable for gradient elution.[4][5] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using GC-FID and HPLC-RI.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method involves the derivatization of this compound to increase its volatility for gas chromatographic analysis. Silylation is a common derivatization technique for compounds containing hydroxyl groups.
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or methanol (B129727).
-
Create a series of calibration standards by diluting the stock solution.
-
For each sample and standard, place a known volume (e.g., 100 µL) into a reaction vial.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in excess.
-
Seal the vial and heat at a controlled temperature (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC.
2. GC-FID Conditions:
-
GC System: Agilent 8890 GC system or equivalent, equipped with a flame ionization detector.
-
Column: A capillary column suitable for the analysis of derivatized alcohols, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with an appropriate split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Data Acquisition: Record the chromatograms and integrate the peak area for the derivatized this compound.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
This method allows for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve unknown samples in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC system.
2. HPLC-RI Conditions:
-
HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mixture of water and methanol (e.g., 30:70 v/v). The mobile phase composition may require optimization for the best separation of this compound from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure stable refractive index measurements.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index (RI) detector, maintained at a stable temperature.
-
Data Analysis: The concentration of this compound is determined by comparing the peak area from the sample to a calibration curve generated from the standards.
Method Cross-Validation Workflow
Cross-validation is a critical step to ensure that different analytical methods provide comparable and reliable results. This is particularly important when transferring methods between laboratories or when one method is intended to replace another.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The decision to choose between GC-FID and HPLC-RI for this compound analysis is guided by several factors related to the analyte's properties and the analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both GC-FID and HPLC-RI are viable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.
-
GC-FID offers superior sensitivity, making it suitable for trace-level analysis. However, the requirement for derivatization adds a layer of complexity to the sample preparation process and may introduce variability.
-
HPLC-RI provides a more straightforward analytical approach by eliminating the need for derivatization, leading to higher sample throughput. Its primary drawback is the lower sensitivity compared to GC-FID, making it more suitable for the analysis of bulk material or formulations where the concentration of this compound is relatively high.
The ultimate choice of method will depend on the specific analytical requirements, such as the desired level of sensitivity, the sample matrix, available instrumentation, and throughput needs. For regulatory purposes or when comparing data across different laboratories, a thorough cross-validation of the chosen methods is essential to ensure data integrity and consistency.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Analysis of the Repellent Spectrums of p-Menthane-3,8-diol (PMD) and Picaridin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the repellent efficacy of two widely utilized active ingredients: p-Menthane-3,8-diol (B45773) (PMD), the active component in Oil of Lemon Eucalyptus, and Picaridin. This analysis is supported by experimental data to inform research and development in the field of insect repellents.
Introduction
The selection of an appropriate insect repellent is critical in the prevention of vector-borne diseases. While N,N-diethyl-meta-toluamide (DEET) has long been considered the standard, concerns over its sensory properties and material compatibility have driven the development and adoption of alternatives. Among these, PMD and Picaridin have emerged as effective and popular choices. This guide delves into the comparative repellent spectrum and efficacy of these two compounds, supported by scientific evidence.
Repellent Spectrum and Efficacy: A Tabular Comparison
The following table summarizes the available quantitative data on the repellent efficacy of PMD and Picaridin against various arthropod vectors. Efficacy is often measured as Complete Protection Time (CPT), which is the duration until the first confirmed bite in a controlled laboratory setting, typically an "arm-in-cage" test.
| Arthropod Species | Repellent | Concentration | Complete Protection Time (CPT) / Efficacy | Citation |
| Aedes aegypti (Yellow Fever Mosquito) | 30% PMD-vanillin formulation | 1.6 mg/cm² | ~9 hours (1.5-fold higher than 20% DEET) | [1] |
| 30% PMD | - | ED95: 0.25 mg/cm² | [1] | |
| 20% Picaridin | - | ED95: lower than PMD | [1] | |
| 20% Picaridin | - | Protection for up to 8 hours | [2] | |
| Anopheles spp. (Malaria Mosquito) | 25% Citronella with 5% vanillin | - | Increased CPT from 3 to 6 hours | [3] |
| Culex spp. (West Nile Virus Mosquito) | Citronella-based repellents | - | More effective than against Aedes spp. | |
| Ticks (Ixodes spp., Dermacentor spp., Amblyomma spp.) | 30% Oil of Lemon Eucalyptus (PMD) | - | Deer ticks: ~5 hours, Brown dog ticks: >8 hours, Lone star ticks: >10 hours | |
| 20% Picaridin | - | Effective for 8 to 14 hours | ||
| Biting Midges, Flies, Chiggers, Fleas | Picaridin | 20% | Broad efficacy | |
| Oil of Lemon Eucalyptus (PMD) | - | Repels mosquitoes, ticks, flies, gnats, and biting midges |
Experimental Protocols
The majority of the cited efficacy data is derived from standardized laboratory and field tests. The "arm-in-cage" test is a widely accepted laboratory method for evaluating topical repellents.
Arm-in-Cage Test Protocol
The arm-in-cage test is a standard method for assessing the efficacy of topical mosquito repellents.
-
Objective: To determine the Complete Protection Time (CPT) of a repellent formulation against host-seeking female mosquitoes in a controlled laboratory environment.
-
Procedure:
-
A defined area of a volunteer's forearm is treated with a precise amount of the repellent formulation (e.g., 1 ml per 600 cm²).
-
The treated forearm is then inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200) for a specified duration (e.g., 3 minutes).
-
This exposure is repeated at regular intervals (e.g., every 30 minutes).
-
The time until the first confirmed mosquito bite (often defined as a bite followed by another within a short period) is recorded as the CPT.
-
-
Variables: Mosquito species, mosquito density, repellent concentration, and application dose are all controlled variables.
Figure 1. Standard Arm-in-Cage Experimental Workflow.
Mechanism of Action
Both PMD and Picaridin function by disrupting the host-seeking behavior of arthropods, primarily through olfactory interference.
p-Menthane-3,8-diol (PMD)
PMD is a naturally derived compound from the oil of lemon eucalyptus. Its primary mechanism of action is believed to be olfactory. It is thought to work by:
-
Masking Human Kairomones: PMD may mask the chemical cues that humans emit, making it difficult for insects to locate their host.
-
Receptor Interaction: It may directly activate or inhibit the odorant receptors of insects, leading to confusion and repulsion.
Picaridin
Picaridin is a synthetic compound derived from piperidine. Its mechanism of action is also primarily olfactory and involves:
-
Vapor Barrier: When applied, Picaridin forms a vapor barrier on the skin's surface that deters mosquitoes from landing.
-
Receptor Disruption: It is believed to interact with specific olfactory receptors in mosquitoes, disrupting their ability to recognize human hosts.
Figure 2. Proposed Olfactory Mechanisms of Action.
Conclusion
Both p-Menthane-3,8-diol and Picaridin demonstrate broad-spectrum efficacy against a range of disease-carrying arthropods. Picaridin formulations often provide longer protection times against a wider variety of insects, including flies. PMD, a naturally derived alternative, shows comparable efficacy to lower concentrations of DEET and is particularly effective against certain mosquito and tick species. The choice between these repellents may depend on the specific target vectors, desired duration of protection, and consumer preference for synthetic versus naturally derived active ingredients. Further research into novel formulations and delivery systems continues to be a promising area for enhancing the efficacy and duration of these valuable public health tools.
References
A Comparative Analysis of Neomenthoglycol and Other Leading Insect Repellents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the repellency data for Neomenthoglycol and its closely related compound, p-Menthane-3,8-diol (PMD), compared with other commercially available active ingredients: DEET, Picaridin, and IR3535. This document summarizes quantitative performance data, details common experimental protocols for efficacy testing, and illustrates the biological and experimental pathways involved.
Comparative Repellency Data
The following tables summarize the complete protection times (CPT) of various insect repellents against different mosquito species as reported in several studies. CPT is a standard metric for repellent efficacy, representing the duration a repellent prevents insect bites after application.
Table 1: Repellency Data for p-Menthane-3,8-diol (PMD) and a Menthol Derivative (MR08)
| Active Ingredient | Concentration | Mosquito Species | Complete Protection Time (Hours) | Reference |
| Menthol Propylene Glycol Carbonate (MR08) | 30% | Anopheles gambiae s.l. | >7 (92.39% protection) | Kilonzo et al., 2012[1] |
| Menthol Propylene Glycol Carbonate (MR08) | 30% | Culex quinquefasciatus | 1 (100% protection) | Kilonzo et al., 2012[1] |
| p-Menthane-3,8-diol (PMD) | 20% | Aedes aegypti | ~6-8 | Carroll, S. P., 2008[2] |
| p-Menthane-3,8-diol (PMD) | Not Specified | Ochlerotatus taeniorhynchus | 3.8 (±1.4) | Barnard et al., 2002[3][4] |
| Oil of Lemon Eucalyptus (PMD) | Not Specified | Mosquitoes | up to 6 | The Medical Letter, 2025 |
Table 2: Comparative Repellency of DEET, Picaridin, and IR3535
| Active Ingredient | Concentration | Mosquito Species | Complete Protection Time (Hours) | Reference |
| DEET | 23.8% | Mosquitoes | 5 | University of Florida IFAS |
| DEET | 20% | Mosquitoes | 4 | University of Florida IFAS |
| DEET | 6.65% | Mosquitoes | 2 | University of Florida IFAS |
| DEET | 25% | Ochlerotatus taeniorhynchus | 5.6 (±0.5) | Barnard et al., 2002 |
| DEET | 30% | Anopheles gambiae s.l. | >7 (88.17% protection) | Kilonzo et al., 2012 |
| DEET | 30% | Culex quinquefasciatus | 1 (100% protection) | Kilonzo et al., 2012 |
| Picaridin | 20% | Mosquitoes and Ticks | up to 12 (spray), up to 14 (lotion) | Sawyer Products |
| Picaridin (KBR3023) | Not Specified | Ochlerotatus taeniorhynchus | 5.4 (±0.6) | Barnard et al., 2002 |
| IR3535 | 20% | Mosquitoes | 7.1 - 10.3 | Carroll, S. P., 2008 |
| IR3535 | 7.5% | Mosquitoes | 0.38 (23 minutes) | University of Florida IFAS |
| IR3535 | Not Specified | Ochlerotatus taeniorhynchus | 3.0 (±1.0) | Barnard et al., 2002 |
Experimental Protocols
The data presented in this guide are primarily derived from two standard laboratory-based efficacy tests: the Arm-in-Cage test and the Y-tube Olfactometer test.
Arm-in-Cage Test
The Arm-in-Cage test is a widely used method to evaluate the efficacy of topical insect repellents.
Objective: To determine the complete protection time (CPT) of a repellent formulation against biting insects under controlled laboratory conditions.
Procedure:
-
Subject Preparation: A defined area on a human volunteer's forearm is marked. A specified dose of the repellent formulation is applied evenly to this area. The other forearm may be left untreated or treated with a control substance (e.g., ethanol).
-
Mosquito Exposure: The treated forearm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).
-
Data Collection: The arm is exposed for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes). The time to the first confirmed insect bite is recorded. A confirmed bite is often defined as a first bite followed by a second bite within a specified timeframe.
-
Endpoint: The test for a given repellent is concluded when it fails to provide complete protection, or after a maximum predetermined time has elapsed. The CPT is then calculated.
Y-Tube Olfactometer Test
The Y-tube olfactometer is a behavioral assay used to assess the attractant or repellent properties of volatile chemicals.
Objective: To determine if a substance is a spatial repellent or an attractant to insects.
Procedure:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A stream of purified and humidified air is passed through each arm of the "Y".
-
Odor Introduction: The test substance is introduced into the airflow of one arm (the "treatment arm"), while the other arm receives only the clean air (the "control arm"). Often, an attractant cue, such as a human hand, is presented in conjunction with the repellent in the treatment arm to test for masking effects.
-
Insect Introduction: A single insect is released at the base of the Y-tube and is allowed a set amount of time to choose between the two arms.
-
Data Collection: The choice of the insect (treatment or control arm) is recorded. This is repeated for a statistically significant number of insects.
-
Analysis: The distribution of insects in the two arms is analyzed to determine if the test substance significantly repelled the insects compared to the control.
Visualizations
Experimental Workflow for Repellent Efficacy Testing
Caption: Workflow for testing the efficacy of insect repellents.
Simplified Signaling Pathway of Insect Olfactory Repellency
References
A Comparative Guide to the Validation of Neomenthoglycol as a Reference Material
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation framework for neomenthoglycol (B13438), a critical reference material in the analytical testing of p-menthane (B155814) derivatives and terpene-rich essential oils. We offer a comparative analysis of analytical methodologies, detailed experimental protocols, and a discussion on the strategic use of single-component versus multi-component reference standards.
Introduction to this compound
This compound, also known as cis-p-Menthane-3,8-diol, is a naturally occurring bicyclic organic compound with the molecular formula C10H20O2.[1] It is widely utilized as a high-purity analytical standard (>95% purity) for the identification, purity assessment, and quantification of related p-menthane compounds. Its primary applications are in the analysis of essential oils, such as those from Eucalyptus citriodora, and in the research and development of insect repellents. The identity and purity of this compound as a reference material are typically established using sophisticated analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Performance Comparison: Single-Component vs. Multi-Component Reference Standards
In the quantitative analysis of specific terpenes like p-menthane-3,8-diol, a key decision is whether to use a single-component reference standard, such as this compound, or a multi-component terpene mixture. The choice significantly impacts method validation and routine quality control.
Table 1: Comparative Performance of Single-Component vs. Multi-Component Standards in GC Analysis
| Performance Parameter | Single-Component Standard (this compound) | Multi-Component Terpene Standard Mix |
| Specificity/Selectivity | High for the target analyte. | Potential for co-elution and matrix interference. |
| Accuracy (% Recovery) | Typically 95-105% for spiked samples. | Can be influenced by matrix effects from other components. |
| Precision (%RSD) | Generally < 2% for replicate injections. | May be slightly higher due to the complexity of the mixture. |
| Linearity (R²) | > 0.999 for a well-defined calibration curve. | > 0.99 for individual components, but may vary. |
| Limit of Detection (LOD) | Lower, as the method is optimized for a single analyte. | May be higher for individual components due to shared detector time. |
| Limit of Quantitation (LOQ) | Lower, allowing for more sensitive quantification. | May be higher for individual components. |
| Cost-Effectiveness | More economical for the analysis of a single compound. | Cost-effective for the simultaneous analysis of multiple terpenes. |
| Throughput | High for single-analyte quantification. | High for screening multiple terpenes in a single run. |
Experimental Protocols for Validation
The validation of this compound as a reference material, or its use in a validated analytical method, should adhere to established guidelines such as those from the International Council for Harmonisation (ICH) or AOAC INTERNATIONAL. Below are detailed protocols for key analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Identity and Purity
This method is ideal for confirming the identity and assessing the purity of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL solution of this compound in methanol (B129727).
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
Injection volume: 1 µL (splitless mode).
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-400 m/z.
-
-
Data Analysis:
-
Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum from a spectral library or a primary standard.
-
Purity Assessment: Determine the peak area of this compound and any impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Gas Chromatography with Flame Ionization Detection (GC-FID) for Quantitative Analysis
This method is suitable for the precise quantification of this compound in a sample.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
Procedure:
-
Internal Standard (IS) Preparation: Prepare a 1 mg/mL solution of an appropriate internal standard (e.g., n-tridecane) in methanol. The IS should be a compound not present in the sample matrix and well-resolved from this compound.
-
Calibration Standards: Prepare a series of at least five calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of methanol containing the internal standard.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 3 minutes.
-
Carrier gas: Nitrogen at a constant flow of 1.2 mL/min.
-
Detector temperature: 300°C
-
Injection volume: 1 µL.
-
-
Method Validation Parameters:
-
Linearity: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound. The recovery should be within 90-110%.
-
Precision: Analyze at least six replicate preparations of a sample. The relative standard deviation (%RSD) should be ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Mandatory Visualizations
Workflow for Reference Material Qualification
The following diagram illustrates the process for qualifying a new batch of a secondary reference standard, such as this compound, against a primary reference standard.
References
Comparative study of the stereoisomers of p-Menthane-3,8-diol as repellents
A Comparative Analysis of p-Menthane-3,8-diol Stereoisomers as Mosquito Repellents
Introduction
p-Menthane-3,8-diol (PMD) is a bicyclic monoterpenoid and a well-recognized, naturally derived insect repellent.[1][2] It is the active ingredient in repellent products made from the essential oil of the lemon eucalyptus tree, Corymbia citriodora.[1][3] PMD's molecular structure contains three stereocenters, giving rise to eight possible stereoisomers.[1] The spatial arrangement of the hydroxyl groups and the methyl and isopropyl substituents in these isomers can significantly influence their repellent efficacy. This guide provides a comparative study of the key stereoisomers of PMD, summarizing their repellent activity against different mosquito species based on available experimental data.
Quantitative Repellency Data
The repellent effect of PMD stereoisomers is notably species-dependent. Significant differences in repellency have been observed between the four major stereoisomers when tested against the Asian tiger mosquito, Aedes albopictus. In contrast, these same stereoisomers exhibit comparable repellent activity against the malaria vector, Anopheles gambiae.
Table 1: Comparative Repellency of p-Menthane-3,8-diol Stereoisomers
| Stereoisomer | Repellency Against Aedes albopictus | Repellency Against Anopheles gambiae |
| (1R)-(+)-cis-p-Menthane-3,8-diol | Highest repellency among the four stereoisomers. | Equally active as other stereoisomers. |
| (1S)-(-)-cis-p-Menthane-3,8-diol | Moderate to high repellency. | Equally active as other stereoisomers. |
| (1S)-(+)-trans-p-Menthane-3,8-diol | Slight to moderate repellency. | Equally active as other stereoisomers. |
| (1R)-(-)-trans-p-Menthane-3,8-diol | Least repellent of the four stereoisomers. | Equally active as other stereoisomers. |
Experimental Protocols
The "arm-in-cage" method is a standard laboratory bioassay for evaluating the efficacy of topical insect repellents. The following protocol is a generalized representation of the methodology typically employed in these studies.
Objective: To determine and compare the repellency of different PMD stereoisomers against host-seeking female mosquitoes.
Materials:
-
Solutions of purified PMD stereoisomers at specified concentrations in a suitable solvent (e.g., ethanol).
-
Human volunteers.
-
Cages containing a known number of host-seeking female mosquitoes (e.g., 200 for conventional tests, 30 for modified tests).
-
Protective gloves for volunteers.
-
Pipettes for precise application of repellent solutions.
Procedure:
-
Volunteer Preparation: A defined area of a volunteer's forearm is marked for application of the repellent solution. The rest of the arm and hand are covered with a protective glove.
-
Repellent Application: A standardized volume of the PMD stereoisomer solution is applied evenly to the marked area of the skin.
-
Control: An untreated arm serves as the control to establish the baseline biting pressure of the mosquitoes.
-
Exposure: The treated forearm is inserted into the cage containing the mosquitoes for a specified period (e.g., 3 minutes) at regular intervals (e.g., every 30 or 60 minutes).
-
Data Collection: The number of mosquito landings and/or biting attempts on the treated forearm is recorded during each exposure period. The primary endpoint is often the "complete protection time" (CPT), which is the time from repellent application until the first confirmed bite.
-
Repellency Calculation: The percentage of repellency can be calculated using the formula: % Repellency = [(C - T) / C] x 100 where C is the number of bites on the control arm and T is the number of bites on the treated arm.
Visualizations
Mechanism of Action
The differential repellency of PMD stereoisomers is thought to stem from their specific interactions with olfactory receptors (ORs) located on the antennae of mosquitoes. The distinct three-dimensional shape and chirality of each stereoisomer influence its binding affinity to these receptors. A higher binding affinity is hypothesized to trigger a stronger neural signal, which the mosquito perceives as a more potent repellent, leading to an avoidance behavior. In the case of Aedes albopictus, the molecular structure of the cis isomers, particularly (1R)-(+)-cis-PMD, appears to be a better fit for the target olfactory receptors compared to the trans isomers, resulting in greater repellent activity. The fact that all stereoisomers are equally effective against Anopheles gambiae suggests that the olfactory receptors in this species may have different structural requirements for binding or that a different mechanism of action is involved.
References
Safety Operating Guide
Navigating the Disposal of Neomenthoglycol: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of neomenthoglycol (B13438), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe working environment and maintaining regulatory compliance.
I. Understanding the Hazard Profile
Before handling this compound, it is crucial to understand its potential hazards. According to available data, this compound is classified under the Globally Harmonized System (GHS) with the following warning:
-
H319: Causes serious eye irritation. [1]
Therefore, appropriate personal protective equipment (PPE), including safety glasses or goggles, is mandatory when handling this chemical.
II. Quantitative Data Summary
Detailed quantitative data for this compound is limited. However, the following table summarizes available physical and chemical properties. This information is crucial for assessing potential risks and ensuring proper handling.
| Property | Value | Source |
| Molecular Formula | C10H20O2 | [2] |
| Molecular Weight | 172.2678 g/mol | [2] |
| Boiling Point | 267.60 °C (estimated) | [2] |
| Flash Point | 120.70 °C (estimated) | [2] |
| Water Solubility | 670.7 mg/L @ 25 °C (estimated) |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risk and ensure compliance with typical hazardous waste regulations.
Step 1: Waste Characterization
The initial and most critical step is to determine if the this compound waste is hazardous. While pure this compound may not be classified as hazardous waste, this can change if it is mixed with other chemicals or solvents.
-
Assess for Contamination: Determine if the waste has been mixed with any substance that would render it a "characteristic" hazardous waste (i.e., ignitable, corrosive, reactive, or toxic).
-
Consult Safety Data Sheet (SDS): Always refer to the specific SDS for this compound provided by the manufacturer for detailed hazard information and disposal guidance.
Step 2: Personal Protective Equipment (PPE)
Prior to handling the chemical waste, it is imperative to wear appropriate PPE to protect against accidental exposure.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Handle with gloves. Inspect gloves prior to use and use a proper glove removal technique.
-
Body Protection: Wear a lab coat or other protective clothing.
Step 3: Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions.
-
Dedicated Waste Container: Collect this compound waste in a dedicated, properly sealed, and clearly labeled container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" (if applicable) and the full chemical name: "Waste this compound."
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Step 4: Arrange for Final Disposal
The final disposal of chemical waste must be conducted in a safe and environmentally sound manner.
-
Engage a Licensed Contractor: The recommended and most compliant method for disposing of chemical waste is to use a licensed hazardous waste disposal company. These contractors are equipped to handle and dispose of chemical substances in accordance with all federal, state, and local regulations.
-
Do Not Pour Down the Drain: Never dispose of this compound or any glycol-containing waste down the drain. This can lead to the contamination of water supplies and damage to wastewater treatment facilities.
IV. Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the neutralization or on-site treatment of this compound waste. The most prudent course of action is to follow the disposal workflow outlined above and entrust the final disposal to a certified waste management provider.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling Neomenthoglycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for the handling and disposal of Neomenthoglycol, also known as cis-p-Menthane-3,8-diol. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. While it has low acute toxicity, it is classified as a moderate eye irritant and a slight skin irritant. Therefore, the following PPE is mandatory when handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Protects against splashes and aerosols that can cause moderate eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, which may cause slight irritation. Gloves should be inspected before use and changed regularly. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood | Minimizes the inhalation of any potential aerosols or dust. |
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound.
| Metric | Value | Species | Route | Source |
| Acute Oral LD50 | > 5000 mg/kg | Rat | Oral | [No source found] |
| Description | Low acute toxicity | - | Oral | [No source found] |
| Description | Moderate eye irritant | - | Ocular | [No source found] |
| Description | Slight skin irritant | - | Dermal | [No source found] |
It is important to note that specific Permissible Exposure Limits (PELs) for this compound have not been established.
Experimental Protocols
Laboratory Handling Protocol
A systematic approach to handling this compound in a laboratory setting is crucial for safety and procedural consistency.
1. Preparation and Precautionary Measures:
-
Ensure the work area is a well-ventilated chemical fume hood.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower and confirm they are operational.
-
Have appropriate spill containment materials (e.g., absorbent pads, sand) readily accessible.
2. Handling the Compound:
-
Avoid direct skin and eye contact at all times.
-
Use a spatula or other appropriate tools to handle the solid material.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers with this compound closed when not in use.
3. In Case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with alcohols and glycols.
-
Do not mix this compound waste with other incompatible waste streams, particularly strong oxidizing agents.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound (cis-p-Menthane-3,8-diol)".
-
Include the date of waste generation and the primary hazard (e.g., "Irritant").
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Visualized Workflows
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Mandatory PPE for handling this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
